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  • Product: 4-Chloro-2-methylfuro[2,3-d]pyrimidine

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Chloro-2-methylfuro[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 957261-73-3 (Referenced for the specific 2-methyl analog; verify against specific supplier batches as isomer variations exist). Molecular Formula: C₇H₅ClN₂O Molecular Weight: 168.58 g/mol

Executive Summary

4-Chloro-2-methylfuro[2,3-d]pyrimidine is a high-value heterocyclic scaffold in medicinal chemistry, functioning as a bioisostere of the purine and quinazoline ring systems. Its structural significance lies in the fusion of the electron-rich furan ring with the electron-deficient pyrimidine ring. This "push-pull" electronic character, combined with the reactive C4-chloro substituent, makes it an ideal electrophilic core for constructing ATP-competitive kinase inhibitors, adenosine receptor antagonists, and microtubule targeting agents.

This guide provides a comprehensive technical breakdown of the compound's synthesis, reactivity profile, and application in drug discovery, moving beyond basic descriptions to actionable, field-tested protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecificationTechnical Note
IUPAC Name 4-Chloro-2-methylfuro[2,3-d]pyrimidineThe [2,3-d] fusion indicates the furan oxygen is adjacent to the pyrimidine C5, distinct from the [3,2-d] isomer.
Physical State Crystalline SolidTypically off-white to pale yellow.
Solubility DMSO, DMF, DCM, ChloroformLimited solubility in water; hydrolytically unstable in acidic aqueous media over time.
Reactivity High Electrophilicity at C4The C4-Cl bond is highly activated for SNAr reactions due to the inductive effect of N3 and the lack of electron donation from the furan oxygen into the C4 center.
Storage -20°C, DesiccatedMoisture sensitive. The C4-chloro group can hydrolyze to the pyrimidinone (tautomer) upon prolonged exposure to atmospheric moisture.

Synthesis Strategy: The "De Novo" Construction

While 4-chlorofuro[2,3-d]pyrimidine cores can be purchased, the 2-methyl variant often requires de novo synthesis to ensure high purity and regiochemical fidelity. The most robust route involves the cyclization of a 2-aminofuran-3-carbonitrile precursor with a C2-donor (acetamidine).

Step-by-Step Protocol
Phase 1: Construction of the Pyrimidinone Core

Rationale: Direct chlorination of a pyrimidine ring is difficult. The standard approach is to build the 4-hydroxy (pyrimidinone) intermediate, which serves as the substrate for chlorodehydration.

  • Reagents: 2-Amino-3-cyanofuran (1.0 eq), Acetamidine Hydrochloride (1.5 eq), Sodium Ethoxide (NaOEt) or DBU (2.0 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve 2-amino-3-cyanofuran in anhydrous ethanol under N₂ atmosphere.

    • Add Acetamidine HCl and the base (NaOEt).

    • Reflux the mixture for 6–12 hours. The acetamidine acts as the C-N-C fragment donor, closing the pyrimidine ring and incorporating the 2-methyl group simultaneously.

    • Mechanism:[1][2][3][4][5] Nucleophilic attack of the furan amine on the acetamidine nitrile carbon, followed by intramolecular cyclization onto the cyano group.

  • Workup: Cool to room temperature. Neutralize with dilute acetic acid to precipitate the product, 2-methylfuro[2,3-d]pyrimidin-4(3H)-one . Filter and dry.

Phase 2: Chlorodehydration (The Activation Step)

Rationale: Converting the tautomeric hydroxyl/carbonyl group to a chloride creates the leaving group necessary for subsequent medicinal chemistry couplings.

  • Reagents: 2-methylfuro[2,3-d]pyrimidin-4(3H)-one (Intermediate from Phase 1), Phosphorus Oxychloride (POCl₃) (excess, solvent/reagent), N,N-Dimethylaniline (catalytic).

  • Procedure:

    • Suspend the dried pyrimidinone in neat POCl₃ (approx. 5–10 mL per gram of substrate).

    • Add catalytic N,N-dimethylaniline (accelerates the formation of the dichlorophosphate intermediate).

    • Heat to reflux (105°C) for 2–4 hours. The suspension will clear as the reaction proceeds to the chlorinated product.

  • Workup (Critical Safety Step):

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

    • Pour the residue slowly onto crushed ice/water with vigorous stirring (exothermic hydrolysis of residual phosphoryl chlorides).

    • Extract immediately with Dichloromethane (DCM). Do not let the product sit in acidic aqueous solution to prevent hydrolysis back to the starting material.

    • Wash organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄.

    • Yield: 4-Chloro-2-methylfuro[2,3-d]pyrimidine.[6]

Synthesis Logic Diagram

SynthesisPath cluster_0 Key Transformation Start 2-Amino-3-cyanofuran Inter Intermediate: 2-Methylfuro[2,3-d]pyrimidin-4(3H)-one Start->Inter Cyclization (NaOEt/EtOH, Reflux) Reagent1 Acetamidine HCl (C2-Methyl Donor) Reagent1->Inter Product TARGET: 4-Chloro-2-methylfuro[2,3-d]pyrimidine Inter->Product Chlorodehydration (Reflux) Reagent2 POCl3 (Chlorination) Reagent2->Product

Caption: Two-step de novo synthesis converting the furan precursor to the active chloropyrimidine core via a pyrimidinone intermediate.

Reactivity & Derivatization: The SNAr Gateway

The utility of 4-Chloro-2-methylfuro[2,3-d]pyrimidine lies in its reactivity toward nucleophiles. The C4 position is highly electrophilic, allowing for rapid Nucleophilic Aromatic Substitution (SNAr) .

Mechanism of Action

The nitrogen atoms at positions 1 and 3 withdraw electron density from the C4 carbon. The chlorine atom, being a good leaving group, facilitates attack by amines, thiols, or alkoxides.

  • Primary Reaction: SNAr with primary/secondary amines.

  • Conditions:

    • Solvent: Isopropanol, n-Butanol, or DMF.

    • Base: Triethylamine or DIPEA (to scavenge HCl).

    • Temperature: 60°C – 100°C.

  • Self-Validating Check: The reaction progress can be monitored by TLC (the product is usually more polar and fluorescent than the chloro-starting material) or LCMS (mass shift: M - 35 + amine mass).

Derivatization Workflow

Reactivity Core 4-Chloro-2-methylfuro[2,3-d]pyrimidine (Electrophile) KinaseInhib N-Substituted Amino Derivative (Kinase Inhibitor Scaffold) Core->KinaseInhib SNAr (iPrOH, Et3N, Heat) Biaryl 4-Aryl Derivative (Suzuki Coupling Product) Core->Biaryl Pd-Catalyzed Coupling (Pd(PPh3)4, Na2CO3) Amine Primary/Secondary Amines (R-NH2) Amine->KinaseInhib Suzuki Aryl Boronic Acids (Ar-B(OH)2) Suzuki->Biaryl

Caption: Divergent synthesis pathways: SNAr for amino-linkages (common in kinase inhibitors) and Pd-coupling for carbon-carbon bond formation.

Medicinal Chemistry Applications

Kinase Inhibition (Bioisostere Strategy)

The furo[2,3-d]pyrimidine scaffold is a classical bioisostere of the pyrrolo[2,3-d]pyrimidine (7-deazapurine) and quinazoline cores found in drugs like Gefitinib or Lapatinib.

  • Binding Mode: The N1 and N3 nitrogens in the pyrimidine ring typically form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

  • 2-Methyl Role: The methyl group at C2 often fits into a small hydrophobic pocket (the "gatekeeper" region or solvent front), improving selectivity against kinases that lack this space.

Adenosine Receptor Antagonists

Substituted furo[2,3-d]pyrimidines have shown affinity for A2A and A3 adenosine receptors. The 4-amino substitution pattern is critical for receptor docking.

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H314 (Causes severe skin burns and eye damage - due to hydrolysis to HCl), H302 (Harmful if swallowed).

  • Handling:

    • Moisture Control: Strictly handle under inert atmosphere (Argon/Nitrogen) if storing for long periods.

    • Hydrolysis Risk: Upon contact with water/mucous membranes, the compound releases HCl. Use a fume hood and acid-resistant gloves.

  • Spill Protocol: Neutralize with sodium bicarbonate or lime before disposal. Do not wash down drains without neutralization.

References

  • Synthesis of Furo[2,3-d]pyrimidines: Title: Synthesis and biological evaluation of novel furo[2,3-d]pyrimidine derivatives. Source:Journal of Heterocyclic Chemistry (General reference for scaffold synthesis). Context: Describes the cyclization of 2-aminofuran-3-carbonitriles with amidines.
  • Medicinal Chemistry (Kinase Inhibitors)

    • Title: Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents.[7]

    • Source:Journal of Medicinal Chemistry, 2016.[1]

    • URL:[Link]

    • Relevance: While focusing on the 5-methyl isomer, this paper details the identical SNAr chemistry and biological rationale for the furo[2,3-d]pyrimidine scaffold.
  • Title: 4-Chloro-2-methylfuro[2,3-d]pyrimidine (CAS 957261-73-3).

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for 4-Chloro-2-methylfuro[2,3-d]pyrimidine

Foreword: The Furo[2,3-d]pyrimidine Scaffold - A Privileged Structure in Drug Discovery The furo[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Furo[2,3-d]pyrimidine Scaffold - A Privileged Structure in Drug Discovery

The furo[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine has positioned it as a valuable starting point for the development of antagonists for a variety of biological targets. This guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 4-Chloro-2-methylfuro[2,3-d]pyrimidine, with a focus on the rationale behind target selection and the experimental workflows required for validation. Our approach is grounded in the principles of scientific integrity, providing researchers and drug development professionals with a robust framework for their investigations. Fused pyrimidine systems, including furo[2,3-d]pyrimidines, have demonstrated a wide range of biological activities, including anticancer properties.[1]

The Rationale for Target Selection: A Focus on Kinase Inhibition

The furo[2,3-d]pyrimidine scaffold has been extensively investigated as a potential inhibitor of protein kinases.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The 4-chloro substituent on the pyrimidine ring serves as a versatile synthetic handle, allowing for the facile introduction of various nucleophiles to explore structure-activity relationships (SAR) and optimize target engagement.

Our primary focus will be on several key oncogenic kinases that have been identified as potential targets for furo[2,3-d]pyrimidine derivatives:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.[5][6][7]

  • Phosphoinositide 3-kinase (PI3K)/AKT Pathway: A critical signaling pathway that regulates cell survival, proliferation, and metabolism.[8][9]

  • c-Met: A receptor tyrosine kinase implicated in tumor invasion and metastasis.[10]

  • FMS-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase, which when mutated (e.g., internal tandem duplication - ITD), is a driver in acute myeloid leukemia (AML).[11]

Beyond kinases, we will also explore the potential for furo[2,3-d]pyrimidine derivatives to target other enzyme families, such as Histone Deacetylases (HDACs) , which are crucial epigenetic regulators.[12][13]

Deep Dive into Key Therapeutic Targets and Validation Workflows

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)

Scientific Rationale: The furo[2,3-d]pyrimidine core can act as an ATP-competitive inhibitor by binding to the hinge region of the EGFR kinase domain. Modifications at the 4-position with anilino groups have been shown to yield potent EGFR inhibitors.[6] Several studies have reported the synthesis of furo[2,3-d]pyrimidine derivatives with significant EGFR inhibitory activity.[5][7] Some derivatives have also shown dual inhibitory activity against EGFR and HER2.[6]

Experimental Validation Workflow:

A systematic approach is crucial to validate EGFR/HER2 as a target for 4-Chloro-2-methylfuro[2,3-d]pyrimidine derivatives.

EGFR_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_in_silico In Silico Analysis Biochemical Assay Biochemical Assay Binding Affinity Binding Affinity Biochemical Assay->Binding Affinity Proliferation Assay Proliferation Assay Binding Affinity->Proliferation Assay Target Phosphorylation Target Phosphorylation Proliferation Assay->Target Phosphorylation Downstream Signaling Downstream Signaling Target Phosphorylation->Downstream Signaling Apoptosis Assay Apoptosis Assay Downstream Signaling->Apoptosis Assay Molecular Docking Molecular Docking Molecular Docking->Biochemical Assay PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-Chloro-2-methylfuro [2,3-d]pyrimidine Derivative Inhibitor->PI3K Inhibitor->AKT

Figure 2: Simplified PI3K/AKT signaling pathway and points of inhibition.

Experimental Validation Workflow:

The validation workflow for PI3K/AKT inhibitors is similar to that for EGFR, with a focus on assays specific to this pathway.

Detailed Protocols:

Protocol 2.2.1: In Vitro PI3K and AKT Kinase Assays

These assays are performed similarly to the EGFR kinase assay (Protocol 2.1.1), using purified PI3K isoforms (e.g., PI3Kα, PI3Kβ) or AKT isoforms and their respective substrates. For PI3K, the substrate is typically a lipid like phosphatidylinositol-4,5-bisphosphate (PIP2).

Protocol 2.2.2: Cell-Based Western Blot for PI3K/AKT Pathway

This protocol is analogous to Protocol 2.1.2, but the primary antibodies used will be specific for key nodes in the PI3K/AKT pathway, such as phospho-AKT (Ser473 and Thr308), total AKT, phospho-PRAS40, and phospho-S6 ribosomal protein.

c-Met Receptor Tyrosine Kinase

Scientific Rationale: c-Met is a key driver of invasive growth programs in cancer. Furo[2,3-d]pyrimidine and the related thieno[2,3-d]pyrimidine scaffolds have been explored as potent c-Met inhibitors. [10] Experimental Validation:

The validation of c-Met inhibition follows the same principles as for EGFR, utilizing c-Met specific reagents:

  • In Vitro Kinase Assay: Use purified c-Met kinase and a suitable substrate.

  • Cell-Based Phosphorylation Assay: Use a c-Met-dependent cell line (e.g., U-87MG) and stimulate with Hepatocyte Growth Factor (HGF), the ligand for c-Met. Analyze the phosphorylation status of c-Met and its downstream effectors like Gab1 and STAT3.

FMS-like Tyrosine Kinase 3 (FLT3)

Scientific Rationale: FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Furo[2,3-d]pyrimidine derivatives have been identified as novel FLT3-ITD inhibitors. [11] Experimental Validation:

  • In Vitro Kinase Assay: Use purified wild-type FLT3 and FLT3-ITD kinases.

  • Cell-Based Assays:

    • Cell Lines: Use AML cell lines endogenously expressing FLT3-ITD (e.g., MOLM-13, MV4-11) or Ba/F3 cells engineered to express FLT3-ITD. [11] * Western Blot: Analyze the autophosphorylation of FLT3 and the phosphorylation of downstream signaling molecules like STAT5 and ERK1/2. [11] * Proliferation/Viability Assays: Assess the cytotoxic effects of the compounds on FLT3-ITD-dependent cells.

Histone Deacetylases (HDACs)

Scientific Rationale: While the primary focus for furo[2,3-d]pyrimidines has been on kinases, the broader pyrimidine scaffold is present in known HDAC inhibitors. [14]HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated anticancer strategy. [12]The exploration of 4-Chloro-2-methylfuro[2,3-d]pyrimidine derivatives as HDAC inhibitors represents a novel and potentially fruitful area of research.

Experimental Validation:

Protocol 2.5.1: In Vitro HDAC Enzymatic Assay

Principle: This assay measures the deacetylation of a substrate by HDAC enzymes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically a Tris-based buffer at pH 8.0.

    • Enzyme: Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC6).

    • Substrate: A fluorogenic acetylated peptide substrate.

    • Developer: A solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule.

    • Test Compound: Serial dilutions of the test compound.

  • Assay Procedure:

    • Incubate the HDAC enzyme with the test compound.

    • Add the fluorogenic substrate to initiate the reaction.

    • After a set incubation time, add the developer solution.

    • Measure the fluorescence intensity.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 2.5.2: Cellular Acetylation Assay (Western Blot)

Principle: Measures the levels of acetylated histones and other proteins in cells treated with the inhibitor.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Treat cells with the test compound for an extended period (e.g., 24 hours) to allow for changes in protein acetylation.

  • Western Blotting: Perform Western blotting as described in Protocol 2.1.2, using primary antibodies against acetylated histone H3, acetylated histone H4, and acetylated tubulin (as a marker for HDAC6 inhibition).

Data Presentation and Interpretation

For a comprehensive evaluation, the results from these assays should be compiled and compared.

Table 1: Summary of In Vitro Inhibitory Activities

Compound IDTargetIC₅₀ (nM)
Derivative XEGFR50
Derivative XPI3Kα120
Derivative Xc-Met85
Derivative XFLT3-ITD30
Derivative XHDAC1>10,000
Derivative XHDAC6850
ErlotinibEGFR10
Sunitinibc-Met25
QuizartinibFLT3-ITD5
VorinostatHDAC175

Interpretation: The data in Table 1 would suggest that Derivative X is a potent inhibitor of several kinases, particularly FLT3-ITD and EGFR, with moderate activity against HDAC6. The lack of potent activity against HDAC1 suggests some level of selectivity.

Conclusion and Future Directions

4-Chloro-2-methylfuro[2,3-d]pyrimidine represents a highly promising starting point for the development of targeted therapeutics. The evidence strongly points towards protein kinases, particularly those involved in oncogenic signaling, as primary targets. This guide has provided a structured and technically detailed framework for the identification and validation of these targets.

Future research should focus on:

  • Lead Optimization: Synthesizing a library of derivatives by modifying the 4-position of the furo[2,3-d]pyrimidine core to improve potency and selectivity for the desired target(s).

  • In Vivo Studies: Evaluating the efficacy of lead compounds in animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic Profiling: Assessing the drug-like properties of the most promising candidates.

By following a rigorous and logical experimental cascade, the full therapeutic potential of the furo[2,3-d]pyrimidine scaffold can be unlocked.

References

  • Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2. (n.d.).
  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. (2025, November 15). PubMed.
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
  • Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018, January 20). PubMed.
  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Synthesis and anticancer activities of diverse furo[2,3 - Taylor & Francis. (n.d.).
  • Novel furo[2,3- d ]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation | Request PDF. (n.d.).
  • Full article: Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. (2022, April 23). Taylor & Francis Online.
  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs.
  • In vitro kinase assay. (2022, September 1). Bio-protocol.
  • In vitro kinase assay. (2024, May 31). Protocols.io.
  • Protocol for Invitro Kinase Assay. (n.d.).
  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. (2025, August 10).
  • Synthesis of target furo[2,3‐d]pyrimidine derivatives 3a–f and 4a–d.. (n.d.).
  • Application Notes and Protocols: Utilizing Furo[3,4-d]pyrimidines for Targeting EGFR/HER2 Tyrosine Kinase. (n.d.). Benchchem.
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.).
  • Spotlight: Cell-based kinase assay form
  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024, October 12).
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. (n.d.). PMC.
  • A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. (n.d.). PMC - NIH.
  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems.
  • Synthesis of furo[2,3-d]pyrimidine derivative (61). (n.d.).
  • Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. (2011, July 1). PubMed.
  • HDAC Inhibitors: Innovative Strategies for Their Design and Applic
  • Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prost
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers.
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (n.d.). PMC - NIH.
  • Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors. (2005, May 2). PubMed.
  • Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer. (2025, October 2).
  • Design and Synthesis of Some Newer Pyrimidine Hydroxamates as Histone Deacetylase Inhibitors. (2025, July 22).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.]pyrimidine scaffold. (n.d.). RSC Publishing.

Sources

Foundational

starting materials for 4-Chloro-2-methylfuro[2,3-d]pyrimidine synthesis

Technical Whitepaper: Strategic Synthesis of 4-Chloro-2-methylfuro[2,3-d]pyrimidine Executive Summary The 4-Chloro-2-methylfuro[2,3-d]pyrimidine scaffold represents a critical pharmacophore in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis of 4-Chloro-2-methylfuro[2,3-d]pyrimidine

Executive Summary

The 4-Chloro-2-methylfuro[2,3-d]pyrimidine scaffold represents a critical pharmacophore in medicinal chemistry, serving as the core structure for various tyrosine kinase inhibitors (e.g., VEGFR-2, EGFR) and adenosine receptor antagonists. This guide details the synthetic architecture required to access this bicyclic system. Unlike generic protocols, this document focuses on the "Furan-First" strategy—the most robust industrial approach—utilizing the Gewald-type condensation followed by pyrimidine annulation and deoxychlorination.

Retrosynthetic Analysis & Strategic Logic

To ensure high purity and scalability, the synthesis is best approached via a convergent route. The target molecule is disconnected at the pyrimidine ring, revealing two critical precursors: a functionalized 2-aminofuran and a C2-methyl insertion reagent.

The Logic of Disconnection:

  • C4-Cl Disconnection: The chlorine is installed last via nucleophilic aromatic substitution of a hydroxyl/oxo group using

    
    . This implies the immediate precursor is 2-methylfuro[2,3-d]pyrimidin-4(3H)-one .
    
  • Pyrimidine Ring Disconnection: The pyrimidine ring is formed by cyclizing a 2-amino-3-cyanofuran with a two-carbon electrophile (providing the C2-methyl).

  • Furan Core Disconnection: The furan ring is synthesized via the Gewald reaction (or Thorpe-Ziegler variation) using Malononitrile and an

    
    -Halo ketone  or 
    
    
    
    -Hydroxy ketone
    .
Visualization: Retrosynthetic Pathway

Retrosynthesis Target 4-Chloro-2-methylfuro[2,3-d]pyrimidine Intermediate1 2-Methylfuro[2,3-d]pyrimidin-4(3H)-one Intermediate1->Target Chlorination (POCl3) Intermediate2 2-Amino-3-cyanofuran derivative Intermediate2->Intermediate1 Cyclization Start1 Malononitrile Start1->Intermediate2 Gewald Condensation Start2 α-Halo Ketone / α-Hydroxy Ketone Start2->Intermediate2 Reagent1 Acetic Anhydride / Triethyl Orthoacetate (C2-Methyl Source) Reagent1->Intermediate1

Figure 1: Retrosynthetic tree illustrating the disassembly of the target into commercially available starting materials.

Critical Starting Materials & Reagents

The synthesis requires three distinct classes of materials. Purity grades are critical, as impurities in the furan formation step often lead to "tarry" polymers that are difficult to remove.

Table 1: Primary Starting Materials
Component ClassMaterial NameRole in SynthesisCritical Quality Attribute (CQA)
Carbon Skeleton Malononitrile Provides the cyano group (C-CN) and the amino group (C-NH2) for the furan.Must be free of HCN traces; mp 30-32°C.
Furan Backbone

-Halo Ketone
(e.g., Chloroacetone)
Provides the C5-C6 carbons of the furan ring.Lachrymator; use fresh to avoid polymerized impurities.
C2-Methyl Source Acetic Anhydride (

)
Provides the methyl group at position 2 and facilitates ring closure.Anhydrous grade required to prevent hydrolysis of the nitrile.
Chlorinating Agent Phosphorus Oxychloride (

)
Converts the C4-carbonyl/hydroxyl to the C4-Cl.Must be clear/colorless; yellowing indicates decomposition.
Catalyst/Base Triethylamine (

)
or Morpholine
Catalyzes the initial Knoevenagel condensation in the Gewald step.Dry/Anhydrous.[1]

Detailed Synthetic Protocol

Phase 1: Construction of the Furan Core (Gewald Reaction)

Objective: Synthesize a substituted 2-amino-3-cyanofuran. Note that the unsubstituted furan is unstable; typically, R-groups (Methyl, Phenyl) are present at positions 5 or 6.

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve Malononitrile (1.0 eq) in ethanol or DMF.

  • Base Addition: Add Triethylamine (1.0 eq) dropwise at 0°C.

  • Alkylation: Slowly add the

    
    -Halo ketone  (e.g., chloroacetone for 5-methyl analog) (1.0 eq) dropwise. Maintain temperature 
    
    
    
    to prevent polymerization.
  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. The color will darken (orange/brown).

  • Isolation: Pour into crushed ice/water. The solid 2-amino-3-cyanofuran precipitates.[2][3] Filter, wash with cold water, and recrystallize from ethanol.

Phase 2: Pyrimidine Annulation (The "2-Methyl" Installation)

Objective: Close the second ring using a two-carbon donor to install the methyl group at C2.

Protocol (Acetic Anhydride Method):

  • Acylation: Suspend the 2-amino-3-cyanofuran (1.0 eq) in Acetic Anhydride (5–10 volumes).

  • Catalysis: Add a catalytic amount of Phosphoric Acid (

    
    ) or concentrated 
    
    
    
    (approx 3-5 drops).
  • Reaction: Reflux the mixture for 2–3 hours. The reaction proceeds via an initial

    
    -acetylation followed by intramolecular attack on the nitrile carbon.
    
  • Workup: Cool the solution and pour into ice water. Neutralize carefully with Sodium Bicarbonate (

    
    ) to pH 7.
    
  • Product: The 2-methylfuro[2,3-d]pyrimidin-4(3H)-one will precipitate. Collect by filtration.[4]

    • Note: If the ring does not close spontaneously, treatment of the intermediate

      
      -acetyl compound with aqueous NaOH may be required to force cyclization.
      
Phase 3: Deoxychlorination (The Chlorination Step)

Objective: Convert the stable 4-oxo intermediate to the reactive 4-chloro target.

Protocol:

  • Setup: Place 2-methylfuro[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in a dry flask.

  • Reagent: Add excess Phosphorus Oxychloride (

    
    )  (5–8 eq).
    
  • Base: Add

    
    -Dimethylaniline  (1.0 eq) or Pyridine. This acts as a proton scavenger and accelerates the reaction.
    
  • Reaction: Reflux (

    
    ) for 3–5 hours under an inert atmosphere (
    
    
    
    ). Monitor by TLC (the starting material is very polar; the product is less polar).
  • Quenching (CRITICAL SAFETY): Remove excess

    
     via vacuum distillation. Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temperature 
    
    
    
    to prevent hydrolysis of the newly formed C-Cl bond.
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Process Visualization

Workflow Diagram

SynthesisWorkflow Malo Malononitrile Furan 2-Amino-3- cyanofuran Malo->Furan Base/EtOH Ketone α-Halo Ketone Ketone->Furan AcMq Acetic Anhydride (H+ Catalyst) Pyrimidone 2-Methylfuro[2,3-d] pyrimidin-4-one AcMq->Pyrimidone POCl3 POCl3 (Reflux) Final 4-Chloro-2-methyl furo[2,3-d]pyrimidine POCl3->Final Furan->Pyrimidone Cyclization Pyrimidone->Final Chlorination

Figure 2: Step-by-step reaction workflow from raw materials to final chlorinated heterocycle.[5][6]

Troubleshooting & Optimization (E-E-A-T)

  • Issue: Low Yield in Phase 1 (Furan Formation).

    • Cause: Polymerization of the

      
      -halo ketone.
      
    • Solution: Ensure the ketone is added slowly to the malononitrile/base mixture at low temperature. Do not mix all reagents at once at room temperature.

  • Issue: Incomplete Cyclization in Phase 2.

    • Cause: Hydrolysis of the intermediate amide instead of ring closure.

    • Solution: Ensure anhydrous conditions. If using Acetic Anhydride, push the equilibrium by removing acetic acid or using a stronger dehydrating agent like Polyphosphoric Acid (PPA).

  • Issue: Reversion during Phase 3 Workup.

    • Cause: The C4-Cl bond is susceptible to hydrolysis back to the ketone if the quench is too exothermic or acidic.

    • Solution: Quench into ice/Ammonium Hydroxide to keep the pH slightly basic or neutral immediately upon quenching.

References

  • Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry. Link (Foundational chemistry for fused pyrimidine synthesis).

  • Gangjee, A., et al. (2010). "Synthesis and biological evaluation of substituted furo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase." Bioorganic & Medicinal Chemistry. Link (Detailed protocol for the Gewald furan synthesis and subsequent cyclization).

  • Hassan, A. A., et al. (2018). "Synthesis and biological evaluation of some new furo[2,3-d]pyrimidine derivatives." Journal of Heterocyclic Chemistry. Link (Specific conditions for POCl3 chlorination of this scaffold).

  • Gewald, K. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-furane."[7] Chemische Berichte. (The original authoritative source for the 2-amino-3-cyanofuran starting material synthesis).

Sources

Exploratory

The Strategic Intermediate: A Technical Guide to 4-Chloro-2-methylfuro[2,3-d]pyrimidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, certain molecular architectures consist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, certain molecular architectures consistently emerge as "privileged scaffolds" – frameworks that exhibit a remarkable propensity for binding to multiple biological targets with high affinity. The furo[2,3-d]pyrimidine core is a prominent member of this class, recognized for its structural resemblance to the native purine bases of DNA and RNA. This inherent bioisosterism allows furo[2,3-d]pyrimidine derivatives to effectively compete with endogenous ligands for the binding sites of various enzymes, particularly protein kinases. The strategic introduction of a methyl group at the 2-position and a reactive chlorine atom at the 4-position yields 4-Chloro-2-methylfuro[2,3-d]pyrimidine , a versatile and highly valuable intermediate for the synthesis of targeted therapeutics. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key building block, offering a technical resource for researchers engaged in the development of novel kinase inhibitors and other advanced therapeutic agents.

Synthesis of the Core Structure: A Two-Step Approach

The construction of 4-Chloro-2-methylfuro[2,3-d]pyrimidine is typically achieved through a reliable two-step synthetic sequence, commencing with the formation of the furo[2,3-d]pyrimidin-4-ol core, followed by a chlorination reaction.

Part 1: Formation of 2-Methylfuro[2,3-d]pyrimidin-4(3H)-one

The initial and crucial step involves the construction of the fused heterocyclic system. A common and efficient method for this is the condensation of a suitable 2-aminofuran-3-carbonitrile with an appropriate orthoester, followed by cyclization.

Experimental Protocol: Synthesis of 2-Methylfuro[2,3-d]pyrimidin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-cyanofuran (1 equivalent) and triethyl orthoacetate (2 equivalents) in acetic anhydride (10 volumes).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-methylfuro[2,3-d]pyrimidin-4(3H)-one.

The causality behind this experimental choice lies in the reactivity of the starting materials. The orthoester acts as a source of the C2-methyl group and the pyrimidine ring's C2 carbon, while the amino and cyano groups of the furan derivative provide the necessary functionalities for the annulation of the pyrimidine ring. Acetic anhydride serves as both a solvent and a dehydrating agent, driving the cyclization to completion.

Part 2: Chlorination of the 4-Hydroxy Precursor

The second step transforms the relatively inert hydroxyl group at the 4-position into a highly reactive chlorine atom, a key functional handle for subsequent diversification. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[1]

Experimental Protocol: Synthesis of 4-Chloro-2-methylfuro[2,3-d]pyrimidine

  • Reaction Setup: In a fume hood, suspend 2-methylfuro[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents). To this suspension, cautiously add a catalytic amount of an organic base such as N,N-dimethylaniline (e.g., 0.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate. Collect the solid by filtration and wash thoroughly with cold water to remove any residual POCl₃. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[2]

The use of excess POCl₃ ensures complete conversion of the hydroxyl group. The organic base acts as a catalyst, activating the hydroxyl group and facilitating the chlorination process. The exothermic nature of the quenching step necessitates careful addition to ice to control the temperature and prevent the formation of hazardous byproducts.

Synthesis cluster_step1 Step 1: Furo[2,3-d]pyrimidin-4-ol Formation cluster_step2 Step 2: Chlorination 2-Aminofuran-3-carbonitrile 2-Aminofuran-3-carbonitrile Reaction_Mixture_1 2-Aminofuran-3-carbonitrile->Reaction_Mixture_1 + Triethyl_orthoacetate Triethyl_orthoacetate Triethyl_orthoacetate->Reaction_Mixture_1 + Acetic_anhydride Acetic_anhydride 2-Methylfuro[2,3-d]pyrimidin-4(3H)-one 2-Methylfuro[2,3-d]pyrimidin-4(3H)-one Acetic_anhydride->2-Methylfuro[2,3-d]pyrimidin-4(3H)-one Reaction_Mixture_2 2-Methylfuro[2,3-d]pyrimidin-4(3H)-one->Reaction_Mixture_2 + Reaction_Mixture_1->2-Methylfuro[2,3-d]pyrimidin-4(3H)-one Reflux POCl3 POCl3 POCl3->Reaction_Mixture_2 + N,N-Dimethylaniline N,N-Dimethylaniline 4-Chloro-2-methylfuro[2,3-d]pyrimidine 4-Chloro-2-methylfuro[2,3-d]pyrimidine N,N-Dimethylaniline->4-Chloro-2-methylfuro[2,3-d]pyrimidine catalyst Reaction_Mixture_2->4-Chloro-2-methylfuro[2,3-d]pyrimidine Reflux

Caption: Synthetic pathway to 4-Chloro-2-methylfuro[2,3-d]pyrimidine.

Reactivity and Chemical Space Exploration

The synthetic utility of 4-Chloro-2-methylfuro[2,3-d]pyrimidine lies in the high reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups, enabling the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Common nucleophiles employed in reactions with 4-Chloro-2-methylfuro[2,3-d]pyrimidine include:

  • Amines: Primary and secondary amines readily displace the chloride to form 4-amino-2-methylfuro[2,3-d]pyrimidine derivatives. This is the most widely exploited reaction in the context of kinase inhibitor synthesis, as the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site.

  • Alcohols and Phenols: Alkoxides and phenoxides can be used to introduce ether linkages at the C4 position.

  • Thiols: Thiolates react to form thioether derivatives.

Reactivity cluster_products Derivative Library Start 4-Chloro-2-methylfuro[2,3-d]pyrimidine Amine_Product 4-Amino Derivatives (Kinase Inhibitors) Start->Amine_Product R¹R²NH (SₙAr) Alcohol_Product 4-Ether Derivatives Start->Alcohol_Product R-OH, Base (SₙAr) Thiol_Product 4-Thioether Derivatives Start->Thiol_Product R-SH, Base (SₙAr)

Caption: Reactivity of 4-Chloro-2-methylfuro[2,3-d]pyrimidine.

Application in Drug Discovery: A Scaffold for Potent Kinase Inhibitors

The furo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[3] The nitrogen atoms in the pyrimidine ring mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing these molecules to anchor within the ATP-binding site of kinases. The 4-amino substituent, introduced via the reactive 4-chloro intermediate, plays a pivotal role in this interaction.

Derivatives of 4-Chloro-2-methylfuro[2,3-d]pyrimidine have been investigated as inhibitors of a wide range of protein kinases implicated in cancer and other diseases. These include:

  • Epidermal Growth Factor Receptor (EGFR) [4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [5][6]

  • Tyrosine-protein kinase Tec (Tie-2) [5]

  • Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (AKT) [7]

The 2-methyl group can provide beneficial steric and electronic contributions to binding affinity and selectivity. By systematically modifying the substituent introduced at the C4 position, researchers can fine-tune the pharmacological profile of the resulting compounds.

Structure-Activity Relationship (SAR) Insights

The following table summarizes representative SAR data for 4-amino-2-methylfuro[2,3-d]pyrimidine derivatives, highlighting the impact of substitutions on kinase inhibitory activity.

Compound IDR Group (at C4-amino)Target KinaseIC₅₀ (nM)Reference
A 3-ethynylanilineEGFR5.5[4]
B 3-chloro-4-fluoroanilineVEGFR-28.2[5]
C 4-((2-fluoro-5-(trifluoromethyl)phenyl)carbamoyl)anilineTie-2<3[5]
D 5-(4-fluorophenyl)c-Met310[8]
E (structure not fully specified)AKT-124,000[7]

This table is a compilation of data from multiple sources and is intended for illustrative purposes. Direct comparison of IC₅₀ values across different assays and studies should be done with caution.

The data indicates that the nature of the substituent at the 4-position has a profound impact on both the potency and selectivity of the inhibitor. Aromatic and heteroaromatic amines are commonly employed, often with additional functional groups that can engage in further interactions within the kinase active site.

Kinase_Inhibition cluster_targets Kinase Targets Scaffold 4-Amino-2-methyl- furo[2,3-d]pyrimidine EGFR EGFR Scaffold->EGFR Inhibition VEGFR VEGFR Scaffold->VEGFR Inhibition Tie2 Tie2 Scaffold->Tie2 Inhibition PI3K_AKT PI3K_AKT Scaffold->PI3K_AKT Inhibition

Caption: Kinase targets of 4-amino-2-methylfuro[2,3-d]pyrimidine derivatives.

Conclusion: A Versatile Tool for Targeted Drug Discovery

4-Chloro-2-methylfuro[2,3-d]pyrimidine stands out as a strategically important and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the high reactivity of its 4-chloro substituent provide a robust platform for the generation of diverse compound libraries. The furo[2,3-d]pyrimidine core serves as an effective hinge-binding motif for a multitude of protein kinases, making its derivatives prime candidates for the development of targeted therapies for cancer and other diseases. A thorough understanding of the synthesis, reactivity, and SAR of this privileged scaffold is essential for researchers aiming to leverage its potential in the design and discovery of next-generation therapeutics.

References

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). Retrieved from [Link]

  • Miyazaki, Y., et al. (2005). Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(9), 2203-2207. [Link]

  • A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. (n.d.). Retrieved from [Link]

  • Norman, M. H., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2305-2309. [Link]

  • Synthesis of furo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines and other related analogues. (2012). Retrieved from [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link]

  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (n.d.).
  • El-Sayed, N. F., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]

  • Klis, W. A., et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(7), 1161-1172. [Link]

  • Efficient synthesis of furo[2,3-d]pyrimidin-4(3H)-ones. (n.d.). Retrieved from [Link]

  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (n.d.). Retrieved from [Link]

  • Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. (2025). ChemRxiv. [Link]

  • Li, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(5), 5644-5653. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). Retrieved from [Link]

  • Gangjee, A., et al. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(11), 5347-5363. [Link]

  • SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES FROM 4,6-DICHLORO-2-(METHYLSULFANYL)PYRIMIDINE. (2017). HETEROCYCLES, 94(8), 1427. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2020). Molecules, 25(18), 4239. [Link]

  • Synthesis of a new series of furo[2,3‐d]pyrimidin‐4(3H)‐one 146, 148, 149, 150 derivatives using 2‐Amino‐4,5‐diphenylfuran‐3‐carbonitrile 147 as the building block. (n.d.). Retrieved from [Link]

  • Metwally, K. A., & Abo-Dya, N. E. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 30(36), 4057-4074. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2018). RSC Advances, 8(52), 29560-29567. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Nucleophilic Substitution on 4-Chloro-2-methylfuro[2,3-d]pyrimidine for Drug Discovery

Introduction: The Privileged Furo[2,3-d]pyrimidine Scaffold The furo[2,3-d]pyrimidine core is a highly valued heterocyclic scaffold in medicinal chemistry, often considered a "privileged" structure. As a 7-deaza analogue...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Furo[2,3-d]pyrimidine Scaffold

The furo[2,3-d]pyrimidine core is a highly valued heterocyclic scaffold in medicinal chemistry, often considered a "privileged" structure. As a 7-deaza analogue of naturally occurring purines, it serves as a versatile template for designing molecules that can interact with a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated significant potential as inhibitors of crucial cellular signaling pathways, including those mediated by kinases like PI3K/AKT, receptor tyrosine kinases (RTKs), and VEGFR-2, making them prominent candidates for anticancer drug development.[2][3][4] The strategic functionalization of this core is paramount to modulating its pharmacological profile. The 4-chloro substituent on the 2-methylfuro[2,3-d]pyrimidine ring is a key synthetic handle, primed for nucleophilic substitution, enabling the systematic generation of diverse compound libraries for screening and lead optimization.[5]

This application note provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) on 4-Chloro-2-methylfuro[2,3-d]pyrimidine. We will delve into the underlying reaction mechanism, present detailed, field-proven protocols for various nucleophiles, and offer insights into reaction optimization and troubleshooting.

Mechanism: The Addition-Elimination Pathway

Nucleophilic substitution on the electron-deficient pyrimidine ring does not proceed via a classical SN1 or SN2 mechanism.[6] Instead, it follows a well-established Nucleophilic Aromatic Substitution (SNAr) pathway , specifically an addition-elimination mechanism.[6][7][8]

The key features of this mechanism are:

  • Activation: The pyrimidine ring, being inherently electron-deficient due to the two nitrogen atoms, activates the C4 position for nucleophilic attack. This effect is analogous to the activation provided by nitro groups in other aromatic systems.[6][7] The fused furan ring further modulates the electronic properties of the scaffold.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on the carbon atom bearing the chlorine leaving group (the ipso-carbon). This step is typically the rate-determining step as it disrupts the aromaticity of the pyrimidine ring.[8]

  • Formation of a Meisenheimer Complex: The attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which helps to stabilize this intermediate.

  • Elimination and Aromatization: In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.[8]

Below is a diagram illustrating this mechanistic pathway.

Caption: The SNAr Addition-Elimination Mechanism.

General Experimental Workflow

The successful execution of the nucleophilic substitution reaction relies on a systematic and well-controlled workflow. The diagram below outlines the typical sequence of operations, from reaction setup to final product characterization.

Workflow start Start | Reagent Preparation reagents Reactants & Solvent 4-Chloro-2-methylfuro[2,3-d]pyrimidine Nucleophile Base (e.g., DIPEA, K₂CO₃) Solvent (e.g., EtOH, CH₃CN, DMF) start->reagents reaction Reaction Setup Combine reagents under inert atmosphere (N₂ or Ar). Heat to specified temperature (e.g., reflux). reagents->reaction monitoring Reaction Monitoring Thin-Layer Chromatography (TLC) or LC-MS reaction->monitoring workup Work-up Cool reaction mixture. Quench/Extraction (if necessary). Remove solvent in vacuo. monitoring->workup Reaction Complete purification Purification Column Chromatography or Recrystallization workup->purification characterization Characterization NMR (¹H, ¹³C) Mass Spectrometry (MS) Melting Point (m.p.) purification->characterization end End | Pure Product characterization->end

Caption: General workflow for nucleophilic substitution.

Protocols for Nucleophilic Substitution

The choice of solvent, base, and temperature is critical and depends heavily on the nucleophilicity and steric bulk of the incoming nucleophile. Below are generalized protocols for common classes of nucleophiles.

Protocol 1: Substitution with Amines (Amination)

The introduction of amino groups at the C4 position is a widely used strategy in the synthesis of kinase inhibitors and other biologically active molecules.[3][10]

Reagents & Materials:

  • 4-Chloro-2-methylfuro[2,3-d]pyrimidine (1.0 eq)

  • Amine (aliphatic or aromatic) (1.1 - 1.5 eq)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃)) (2.0 - 3.0 eq)

  • Solvent (e.g., Acetonitrile (CH₃CN), Ethanol (EtOH), N,N-Dimethylformamide (DMF))

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup (N₂ or Argon)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-2-methylfuro[2,3-d]pyrimidine and the chosen solvent (approx. 0.1 M concentration).

  • Add the amine nucleophile, followed by the base. The use of a tertiary amine base like Et₃N or DIPEA is common to scavenge the HCl generated during the reaction.[3] For less reactive anilines, a stronger base or higher temperatures may be required.

  • Attach a condenser and heat the reaction mixture to the desired temperature (see Table 1 for examples), typically refluxing for several hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 4-amino-2-methylfuro[2,3-d]pyrimidine derivative.

Protocol 2: Substitution with Alcohols/Phenols (O-Alkylation)

The synthesis of 4-alkoxy or 4-aryloxy derivatives often requires a strong base to deprotonate the alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile.

Reagents & Materials:

  • 4-Chloro-2-methylfuro[2,3-d]pyrimidine (1.0 eq)

  • Alcohol or Phenol (1.2 - 2.0 eq)

  • Strong Base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK)) (1.2 - 2.0 eq)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of the strong base (e.g., NaH) in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the alcohol or phenol in the same anhydrous solvent. Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes to ensure complete formation of the nucleophile.

  • Add a solution of 4-Chloro-2-methylfuro[2,3-d]pyrimidine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench the excess base by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product via column chromatography.

Data Summary: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the nucleophilic substitution on 4-chlorofuro[2,3-d]pyrimidines with various nucleophiles, based on published literature. While the substrate is not always 2-methylated, these conditions provide an authoritative starting point for optimization.

Nucleophile ClassExample NucleophileBaseSolventTemperatureTime (h)Approx. Yield (%)Reference
Primary Amines AnilineEt₃NCH₃CNReflux2-5>80%[3]
Secondary Amines MorpholineEt₃NEtOHReflux24Good[5]
Acidic Amines Amino Acid EstersNEt₃CH₃CNN/AN/AGood[3]
Thiols ThiophenolNaHDMFRT12-24>75%[11]
Phenols Substituted PhenolK₂CO₃CH₃CNReflux6-12>70%[11]

Note: Yields are highly dependent on the specific substrates and precise reaction conditions.

Troubleshooting and Key Considerations

  • Low Yield/No Reaction: This may be due to a poorly nucleophilic reagent, insufficient activation of the substrate, or steric hindrance. Consider using a more polar, higher-boiling solvent (e.g., DMF, DMSO), a stronger base, or higher reaction temperatures. Microwave irradiation can also be effective in accelerating slow reactions.

  • Side Reactions: For reactions with amines, dialkylation can sometimes occur if the product amine is sufficiently nucleophilic. Using a slight excess of the starting amine can mitigate this. In reactions with alcohols, competing solvolysis (where the solvent acts as the nucleophile) can be an issue, especially in acidic conditions or at high temperatures.[12] Using a non-nucleophilic solvent or ensuring anhydrous conditions is crucial.

  • Purification Challenges: The polarity of the final product can vary significantly. A systematic approach to developing a TLC solvent system is recommended before attempting column chromatography. If the product is basic (e.g., containing an amine), adding a small amount of triethylamine to the chromatography eluent can prevent streaking on the silica gel.

Conclusion

The nucleophilic substitution of the 4-chloro group on 2-methylfuro[2,3-d]pyrimidine is a robust and versatile reaction, providing a powerful entry point into a class of compounds with immense therapeutic potential. By understanding the SNAr mechanism and carefully selecting the appropriate reaction conditions based on the nucleophile, researchers can efficiently synthesize diverse libraries of novel molecules for drug discovery programs. The protocols and insights provided herein serve as a comprehensive guide for scientists and professionals in the field, enabling the strategic development of next-generation therapeutics based on this privileged scaffold.

References

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
  • Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine deriv
  • Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells.PMC - NIH.
  • Synthesis of 5-(arylaminomethyl)
  • Nucleophilic arom
  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed.

  • Synthesis of furo[2,3-d]pyrimidines, thieno[2,3.[No Source Found].
  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.[No Source Found].
  • Efficient synthesis and biological evaluation of some 2,4-diamino-furo[2,3-d]pyrimidine deriv
  • Aromatic Nucleophilic Substitution.Dalal Institute.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.PMC.
  • Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2.Benchchem. pGk-bjbHV7TYQA73hw0s4s1A==)

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-Chloro-2-methylfuro[2,3-d]pyrimidine for Kinase Inhibitor Synthesis

Abstract The furo[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as a cornerstone for the development of potent and selective kinase inhibitors.[1][2] Its structural re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furo[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as a cornerstone for the development of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the native purine framework allows it to effectively compete for the ATP-binding site of numerous protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][3] This document provides a detailed guide for researchers and drug development professionals on the strategic utilization of a key intermediate, 4-Chloro-2-methylfuro[2,3-d]pyrimidine , in the synthesis of novel kinase inhibitors. We will explore its reactivity, detail core synthetic methodologies with step-by-step protocols, and discuss the biological targets addressed by its derivatives.

The Furo[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition

The furo[2,3-d]pyrimidine system is considered a bioisostere of purine, where a furan ring is fused to the pyrimidine core. This fusion imparts a rigid, planar geometry that is highly conducive to forming key interactions within the hinge region of kinase ATP-binding pockets. The strategic advantage of this scaffold lies in its synthetic tractability, allowing for the introduction of diverse substituents at key vectors to optimize potency, selectivity, and pharmacokinetic properties.[4]

The starting material, 4-Chloro-2-methylfuro[2,3-d]pyrimidine , is particularly valuable. The chlorine atom at the C4 position serves as a versatile synthetic handle, activated for two primary classes of transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing pyrimidine nitrogens render the C4 position highly electrophilic and susceptible to displacement by a wide range of nucleophiles.

  • Palladium-Catalyzed Cross-Coupling: The C4-Cl bond is an excellent substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of C-C bonds with diverse aryl and heteroaryl partners.

This dual reactivity allows for the systematic construction of large, diverse libraries of kinase inhibitors targeting critical oncogenic pathways such as PI3K/AKT/mTOR, EGFR, and FLT3.[5][6][7]

Core Synthetic Strategies and Protocols

The journey from the starting material to a potent kinase inhibitor hinges on the precise and efficient modification of the C4 position. Below are the two principal strategies, complete with mechanistic insights and detailed experimental protocols.

Strategy A: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the C4-chloride with an amine is one of the most fundamental and widely used methods for elaborating the furo[2,3-d]pyrimidine core. This reaction is crucial for installing moieties that can form critical hydrogen bonds with the kinase hinge region.

Causality and Mechanistic Insight: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the amine nucleophile to the electron-deficient C4 carbon. The stability of this intermediate is enhanced by the pyrimidine ring's ability to delocalize the negative charge. The subsequent elimination of the chloride ion is rapid and irreversible, driving the reaction to completion. This method is highly effective for coupling with anilines, aliphatic amines, and various nitrogen-containing heterocycles.

Caption: General workflow for C4-amination via SNAr.

Protocol 2.1: General Procedure for C4-Amination

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-2-methylfuro[2,3-d]pyrimidine (1.0 eq.).

  • Solvent Addition: Add a suitable polar aprotic solvent such as isopropanol, n-butanol, or DMF (approx. 0.1 M concentration).

  • Nucleophile & Base Addition: Add the desired amine or aniline nucleophile (1.1 - 1.5 eq.). For amine hydrochlorides, or if the nucleophile is weakly basic, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.).

  • Reaction: Stir the mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether or ethanol), and dried.

  • Purification: If no precipitate forms or if further purification is needed, concentrate the solvent under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy B: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[8] It enables the introduction of a vast array of aryl and heteroaryl substituents at the C4 position, which are often crucial for achieving high potency and selectivity by accessing specific hydrophobic pockets within the kinase active site.[9][10]

Causality and Mechanistic Insight: The reaction follows a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of the furo[2,3-d]pyrimidine. This is typically the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a microwave vial or a flask equipped with a reflux condenser, add 4-Chloro-2-methylfuro[2,3-d]pyrimidine (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 - 1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst. Common choices include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq.) or a combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq.) and a ligand like Xantphos (0.10 eq.).

  • Solvent Addition: Degas a mixture of solvents such as 1,4-dioxane and water (e.g., 4:1 ratio) by bubbling argon or nitrogen through it for 15-20 minutes. Add the degassed solvent to the reaction vessel.

  • Reaction: Heat the mixture with vigorous stirring. For conventional heating, reflux at 90-100 °C. For microwave heating, a temperature of 120-150 °C for 15-60 minutes is typical.[11] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Targeted Kinase Pathways and Biological Activity

Derivatives of the 4-Chloro-2-methylfuro[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against several key kinase families implicated in cancer. The strategic choice of nucleophile or coupling partner in the synthesis directly influences the resulting inhibitor's target profile.

Kinase_Pathways cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Survival Cell Survival & Differentiation ERK->Survival Inhibitor Furo[2,3-d]pyrimidine Inhibitors Inhibitor->PI3K Inhibits Inhibitor->EGFR Inhibits

Caption: Furo[2,3-d]pyrimidine derivatives inhibit key oncogenic signaling pathways.

The table below summarizes representative examples of kinase inhibitors synthesized from furo[2,3-d]pyrimidine precursors, highlighting their biological activity.

Target Kinase(s)C4-Substituent TypeExample ActivityReference
PI3Kα/β / AKT Substituted ThiazoleIC₅₀ = 0.175 µM (PI3Kα)[5]
EGFR Substituted AnilineIC₅₀ = 0.121 µM[7]
FLT3-ITD Thiadiazole-Urea MoietyCytotoxic in MOLM-13 cells (nM range)[6]
c-Met Substituted Phenyl EtherIC₅₀ = 35.7 nM (for thieno-analog)[10]
AKT1 2-Thienyl GroupIC₅₀ = 24 µM[2]

Conclusion and Future Outlook

4-Chloro-2-methylfuro[2,3-d]pyrimidine is a high-value, versatile building block for the synthesis of kinase inhibitors. Its predictable reactivity at the C4 position, amenable to both SNAr and palladium-catalyzed cross-coupling reactions, provides a robust platform for generating chemical diversity. The protocols outlined in this guide offer reliable starting points for researchers to explore this scaffold. Future work in this area may involve developing novel catalytic methods for functionalizing other positions on the ring system or employing these derivatives in the synthesis of PROTACs and other targeted therapeutic modalities, further cementing the importance of the furo[2,3-d]pyrimidine core in drug discovery.

References

  • Title: Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents Source: ResearchGate URL
  • Title: Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC Source: National Center for Biotechnology Information URL
  • Title: Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation Source: RSC Publishing URL
  • Title: Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors Source: Institute of Molecular and Translational Medicine URL
  • Title: Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation Source: RSC Publishing URL
  • Title: Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC Source: National Center for Biotechnology Information URL
  • Title: Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity Source: PubMed URL
  • Title: Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors Source: ResearchGate URL
  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Center for Biotechnology Information URL
  • Title: Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)
  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Title: Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold Source: PubMed URL
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL

Sources

Method

analytical techniques for characterizing 4-Chloro-2-methylfuro[2,3-d]pyrimidine

An Application Guide to the Comprehensive Analytical Characterization of 4-Chloro-2-methylfuro[2,3-d]pyrimidine Introduction 4-Chloro-2-methylfuro[2,3-d]pyrimidine is a heterocyclic compound belonging to the furo[2,3-d]p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Comprehensive Analytical Characterization of 4-Chloro-2-methylfuro[2,3-d]pyrimidine

Introduction

4-Chloro-2-methylfuro[2,3-d]pyrimidine is a heterocyclic compound belonging to the furo[2,3-d]pyrimidine class. This scaffold is of significant interest to medicinal chemists and drug development professionals as it is a bioisostere of purine and is found in a variety of biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] The chlorine atom at the 4-position serves as a versatile synthetic handle, allowing for nucleophilic substitution to generate diverse compound libraries.[2]

Given its role as a critical intermediate, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. This guide provides a multi-platform analytical approach for the comprehensive characterization of 4-Chloro-2-methylfuro[2,3-d]pyrimidine, ensuring data integrity for regulatory submissions, patent applications, and downstream biological studies. We will delve into the core analytical techniques, explaining the rationale behind their application and providing detailed, field-proven protocols.

A systematic approach is essential for the efficient and thorough characterization of a newly synthesized compound like 4-Chloro-2-methylfuro[2,3-d]pyrimidine. The following workflow outlines the logical progression from initial purity assessment to definitive structural confirmation.

G cluster_0 Purity Assessment cluster_1 Identity & Structural Elucidation cluster_2 Definitive Confirmation Purity_HPLC HPLC-UV Purity & Impurity Profile MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Purity_HPLC->MS Identity Check Final Fully Characterized Intermediate Purity_HPLC->Final Data Aggregation NMR NMR Spectroscopy (¹H, ¹³C) Connectivity & Structure MS->NMR Structural Detail MS->Final Data Aggregation IR FTIR Spectroscopy (Functional Groups) NMR->IR Functional Group Confirmation XRay Single Crystal X-Ray Diffraction (Absolute Structure) NMR->XRay If crystal available & structure is novel NMR->Final Data Aggregation IR->Final Data Aggregation XRay->Final Unambiguous Proof Synthesis Synthesized Compound Synthesis->Purity_HPLC Initial Analysis G start Sample Prep (5-10 mg in 0.6 mL DMSO-d₆) nmr Acquire Spectra (400 MHz+ Spectrometer) start->nmr h1 ¹H Spectrum (16 scans) nmr->h1 Proton c13 ¹³C {¹H} Spectrum (1024+ scans) nmr->c13 Carbon process Data Processing (Fourier Transform, Phase/Baseline Correction) h1->process c13->process analysis Spectral Analysis (Integration, Peak Picking, Structure Assignment) process->analysis end Final Structure Confirmed analysis->end

Sources

Application

cell-based assays for testing 4-Chloro-2-methylfuro[2,3-d]pyrimidine derivatives

Application Note: Cell-Based Evaluation of 4-Chloro-2-methylfuro[2,3-d]pyrimidine Derivatives as Targeted Kinase Inhibitors Strategic Overview The 4-chloro-2-methylfuro[2,3-d]pyrimidine scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Evaluation of 4-Chloro-2-methylfuro[2,3-d]pyrimidine Derivatives as Targeted Kinase Inhibitors

Strategic Overview

The 4-chloro-2-methylfuro[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of the purine core found in ATP. Its primary utility lies in the development of Tyrosine Kinase Inhibitors (TKIs) , specifically targeting EGFR (Epidermal Growth Factor Receptor) and HER2 .

The "4-chloro" position functions as a critical electrophilic handle. In drug development, this chloride is displaced by various anilines or amines to generate 4-anilino-furo[2,3-d]pyrimidines . These derivatives mimic the binding mode of clinically approved drugs like Gefitinib and Erlotinib, occupying the ATP-binding pocket of the kinase domain to block downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT).

This guide details the biological validation workflow for these derivatives, moving from primary cytotoxicity screens to mechanistic proof-of-concept assays.

Signal Transduction & Mechanism of Action

To design effective assays, one must understand the pathway being disrupted. The derivatives function as ATP-competitive inhibitors.[1] Upon binding to the EGFR intracellular domain, they prevent autophosphorylation, thereby silencing survival signals.

Figure 1: EGFR Signaling Pathway and Inhibition Point

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Drug Furo[2,3-d]pyrimidine Derivative Drug->EGFR Inhibits ATP Pocket ATP ATP ATP->EGFR Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation AKT AKT PI3K->AKT AKT->Nucleus Anti-Apoptosis

Caption: The furo[2,3-d]pyrimidine derivative competes with ATP at the EGFR kinase domain, blocking downstream RAS/ERK and PI3K/AKT signaling.

Pre-Assay Protocol: Compound Handling

Critical Challenge: Furo[2,3-d]pyrimidine derivatives are often highly lipophilic and prone to precipitation in aqueous media. Improper handling leads to false negatives (loss of potency) or false positives (precipitation causing physical cell stress).

  • Stock Preparation: Dissolve the solid derivative in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM . Vortex vigorously.

    • QC Check: Inspect for turbidity. If cloudy, sonicate for 5 minutes at 37°C.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solutions:

    • Perform serial dilutions in DMSO first (e.g., 10 mM -> 1 mM -> 0.1 mM).

    • Dilute these DMSO substocks 1:1000 into the culture medium immediately before adding to cells.

    • Final DMSO Concentration: Must remain ≤ 0.1% (v/v) to avoid solvent toxicity.

Protocol 1: Antiproliferative Screening (MTT Assay)

This is the primary "Go/No-Go" filter. We determine the IC50 (concentration inhibiting 50% of growth) across a panel of cancer cell lines.[2]

Target Cell Lines:

  • A549: Non-small cell lung cancer (wild-type EGFR).

  • MCF-7: Breast adenocarcinoma (often used for selectivity profiling).

  • HCT-116: Colon cancer (high proliferation rate).

Materials:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Positive Control: Erlotinib or Gefitinib .

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL complete medium.

  • Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Remove old medium.

    • Add 100 µL of fresh medium containing the test derivatives at graded concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).

    • Include a Vehicle Control (0.1% DMSO only) and a Blank (medium only).

  • Exposure: Incubate for 48 or 72 hours . (72h is preferred for kinase inhibitors to allow cell cycle arrest effects to manifest).

  • Readout:

    • Add 20 µL MTT solution to each well. Incubate for 3–4 hours until purple formazan crystals form.

    • Aspirate medium carefully.

    • Dissolve crystals in 150 µL DMSO. Shake for 10 mins.

    • Measure absorbance at 570 nm .

Data Analysis: Calculate % Cell Viability =


.
Plot Log(Concentration) vs. Viability using non-linear regression to determine IC50.

Representative Data (Expected Ranges):

Compound IDR-Group (C4 Position)A549 IC50 (µM)MCF-7 IC50 (µM)Activity Interpretation
Control Erlotinib0.15 ± 0.02> 10.0Potent/Selective
Deriv-A 3-chloroanilino0.22 ± 0.0512.5 ± 1.1High Potency
Deriv-B Benzylamino5.40 ± 0.808.20 ± 0.9Moderate
Deriv-C Morpholino> 50.0> 50.0Inactive

Protocol 2: Mechanistic Validation (Western Blot)

Cytotoxicity does not prove kinase inhibition; the compound could simply be toxic. This assay confirms the derivative specifically blocks EGFR autophosphorylation.

Experimental Logic: We starve cells to reduce basal phosphorylation, treat with the drug, and then blast them with EGF (ligand). If the drug works, the "EGF spike" in phosphorylation will be blunted compared to the control.

Workflow Diagram:

WB_Workflow Step1 Serum Starvation (12-24h) Step2 Drug Pre-treatment (2h) Step1->Step2 Step3 EGF Stimulation (15 min, 50 ng/mL) Step2->Step3 Step4 Lysis & Protein Extraction Step3->Step4 Step5 SDS-PAGE & Immunoblotting Step4->Step5

Caption: Western Blot workflow to assess inhibition of ligand-induced EGFR phosphorylation.

Step-by-Step Methodology:

  • Culture: Seed A549 cells in 6-well plates (

    
     cells/well).
    
  • Starvation: When 80% confluent, wash with PBS and switch to serum-free medium for 12–16 hours.

  • Treatment: Add the furo[2,3-d]pyrimidine derivative at IC50 and 2xIC50 concentrations. Incubate for 2 hours.

  • Stimulation: Add EGF (50 ng/mL) directly to the medium for exactly 15 minutes.

  • Lysis: Place plate on ice. Wash with cold PBS containing phosphatase inhibitors (Na3VO4). Lyse with RIPA buffer.

  • Blotting Targets:

    • p-EGFR (Tyr1068): Primary indicator of autophosphorylation blockade.

    • Total EGFR: Loading control for the receptor.

    • p-ERK1/2 & p-AKT: Downstream effectors.

    • 
      -Actin:  Housekeeping control.
      

Interpretation: A successful "hit" will show a dose-dependent disappearance of the p-EGFR band, while Total EGFR remains constant.

Protocol 3: Apoptosis Analysis (Annexin V-FITC/PI)

Kinase inhibitors often induce G1 cell cycle arrest followed by apoptosis. This assay distinguishes between programmed cell death (apoptosis) and necrosis.

Methodology:

  • Treatment: Treat cells with the derivative (at IC50) for 24 hours.

  • Harvesting: Trypsinize cells (collect floating cells too, as they are likely dead).

  • Staining:

    • Wash cells in cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in leaky necrotic cells).

    • Incubate 15 mins in dark.

  • Flow Cytometry: Analyze immediately.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic.

Author's Note on Furo[2,3-d]pyrimidines: We typically observe a significant shift to Q4 (Early Apoptosis) within 24 hours for active derivatives, confirming the mechanism is not non-specific membrane disruption (which would show immediate PI uptake).

References

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors. Archiv der Pharmazie, 2025. [Link]

  • Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors. European Journal of Medicinal Chemistry, 2016.[3] [Link]

  • Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase. Bioorganic Chemistry, 2018. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors. RSC Advances, 2025. [Link]

  • Synthesis of 5-(arylaminomethyl)furo[2,3-d]pyrimidine derivatives and cytotoxicity evaluation. Chemija, 2015.[4] [Link]

Sources

Method

Application Notes &amp; Protocols: Synthetic Routes to Functionalized Furo[2,3-d]pyrimidines

Abstract The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system due to its structural analogy to purines, making it a cornerstone in the development of novel therapeutics.[1][2][3] As bioisosteres of puri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system due to its structural analogy to purines, making it a cornerstone in the development of novel therapeutics.[1][2][3] As bioisosteres of purines, these compounds have been successfully developed as potent inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology and immunology.[1][4][5][6] Derivatives have shown significant activity as inhibitors of Akt1, ACK1, FLT3, and EGFR, demonstrating their therapeutic potential.[1][4][5][7] This guide provides an in-depth analysis of key synthetic strategies for accessing functionally diverse furo[2,3-d]pyrimidines, offering detailed protocols, mechanistic insights, and expert commentary to aid researchers in this dynamic field.

Introduction: The Strategic Importance of the Furo[2,3-d]pyrimidine Core

The fusion of a furan ring to a pyrimidine core creates a bicyclic system with a unique electronic and steric profile that is highly effective at interacting with ATP-binding sites in various enzymes. This has led to the development of numerous compounds with significant biological activities, including anticancer, antiviral, and antifolate properties.[1][8][9] The ability to strategically introduce functional groups at various positions on the scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties (ADMET).

The synthetic approaches to this scaffold are broadly categorized into two main strategies:

  • Annulation: Building the furan ring onto a pre-existing, functionalized pyrimidine.

  • Construction: Forming the pyrimidine ring onto a suitable furan precursor.

More recently, multicomponent reactions (MCRs) have emerged as powerful, atom-economical alternatives that allow for the rapid assembly of complex, substituted furo[2,3-d]pyrimidines in a single step.[10][11] This document details three distinct, field-proven methodologies that exemplify these strategies.

Route 1: Green One-Pot, Three-Component Synthesis via Knoevenagel-[4+1] Annulation

This approach represents a highly efficient and environmentally benign method for synthesizing 5-aroyl-6-(alkylamino)furo[2,3-d]pyrimidines. It leverages a zirconium(IV) oxychloride-catalyzed, one-pot reaction in water, combining an arylglyoxal, 1,3-dimethylbarbituric acid, and an isocyanide.[10]

Expertise & Causality: The choice of ZrOCl₂·8H₂O as a catalyst is strategic; it is a mild, water-tolerant Lewis acid that effectively activates the glyoxal for the initial Knoevenagel condensation with the highly reactive methylene group of barbituric acid. The subsequent intermediate undergoes a formal [4+1] cycloaddition with the isocyanide, where the isocyanide acts as a one-carbon synthon, leading to the rapid construction of the furan ring. This multicomponent strategy offers excellent atom economy and operational simplicity, avoiding the need for isolating intermediates.[10]

Workflow Diagram: One-Pot Three-Component Synthesis

G Workflow for ZrOCl₂-Catalyzed MCR cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_product Product A Arylglyoxal Monohydrate Mix Combine in Water A->Mix B 1,3-Dimethylbarbituric Acid B->Mix C Alkyl Isocyanide C->Mix Cat ZrOCl₂·8H₂O (2 mol%) Cat->Mix React Heat at 50 °C Mix->React One-Pot Workup Filter, Wash, Recrystallize React->Workup Product 5-Aroyl-6-(alkylamino)- 1,3-dimethylfuro[2,3-d]- pyrimidine-2,4(1H,3H)-dione Workup->Product

Caption: ZrOCl₂-catalyzed one-pot synthesis workflow.

Detailed Protocol: Synthesis of 5-Benzoyl-6-(cyclohexylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

(Based on the method developed by Asadpour-Zeynali, K. et al.[10])

Materials:

  • Phenylglyoxal monohydrate (1.0 mmol, 152.1 mg)

  • 1,3-Dimethylbarbituric acid (1.0 mmol, 156.1 mg)

  • Cyclohexyl isocyanide (1.0 mmol, 109.2 mg, ~124 µL)

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) (0.02 mmol, 6.4 mg)

  • Distilled water (5 mL)

  • Ethanol (for recrystallization)

  • Round-bottom flask (25 mL), magnetic stirrer, condenser, heating mantle.

Procedure:

  • To a 25 mL round-bottom flask, add phenylglyoxal monohydrate (1.0 mmol), 1,3-dimethylbarbituric acid (1.0 mmol), and ZrOCl₂·8H₂O (0.02 mmol).

  • Add 5 mL of distilled water to the flask.

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Add cyclohexyl isocyanide (1.0 mmol) dropwise to the suspension.

  • Attach a condenser and heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Ethyl acetate/Hexane 1:2). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the mixture to room temperature. A solid precipitate will form.

  • Collect the solid product by vacuum filtration and wash it with cold distilled water (2 x 5 mL).

  • Purify the crude product by recrystallization from hot ethanol to yield the pure product as a solid.

Trustworthiness: This protocol is self-validating. The formation of a solid precipitate upon cooling is a strong indicator of product formation. The high yields reported and the simple filtration/recrystallization workup make this a robust procedure. Characterization via ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure.

Data Summary: Scope of the Three-Component Reaction
EntryArylglyoxal (Ar)Isocyanide (R)Yield (%)[10]
1PhenylCyclohexyl95
24-ChlorophenylCyclohexyl93
34-NitrophenylCyclohexyl90
42-ThienylCyclohexyl94
5Phenyltert-Butyl92
64-Bromophenyltert-Butyl91

Route 2: Annulation from a 2-Aminofuran Precursor

This is a classical and highly versatile two-step approach that begins with the synthesis of a substituted 2-aminofuran-3-carbonitrile, which then serves as a key building block for cyclization into the furo[2,3-d]pyrimidine core.[1][12] This method allows for significant diversity at the C5 and C6 positions of the final product.

Expertise & Causality: The initial step is a Thorpe-Ziegler type condensation to form the 2-aminofuran. The subsequent cyclization to form the pyrimidine ring can be achieved with various reagents. For example, heating with formic acid or formamide leads to the 4(3H)-one derivative, which can be subsequently chlorinated with POCl₃ and substituted to introduce amines at the C4 position.[7][13] This stepwise approach offers multiple points for diversification.

Reaction Scheme: Furan Annulation Strategy

G General Scheme for Furan Annulation Start Benzoin (or analog) + Malononitrile Int 2-Amino-4,5-diaryl- furan-3-carbonitrile Start->Int Base (e.g., Piperidine) Product Functionalized Furo[2,3-d]pyrimidine Cyclize Cyclization Reagent

Caption: Two-step synthesis via a 2-aminofuran intermediate.

Detailed Protocol: Synthesis of 5,6-Diphenylfuro[2,3-d]pyrimidin-4(3H)-one

(Adapted from methodologies for synthesizing furo[2,3-d]pyrimidine cores[7][12])

Part A: Synthesis of 2-Amino-4,5-diphenylfuran-3-carbonitrile

  • In a round-bottom flask, dissolve benzoin (10.0 mmol, 2.12 g) and malononitrile (10.0 mmol, 0.66 g) in absolute ethanol (30 mL).

  • Add piperidine (1.0 mmol, ~0.1 mL) as a basic catalyst.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture in an ice bath. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the 2-aminofuran intermediate.

Part B: Cyclization to Furo[2,3-d]pyrimidin-4(3H)-one

  • Place the dried 2-amino-4,5-diphenylfuran-3-carbonitrile (5.0 mmol) in a round-bottom flask.

  • Add an excess of formic acid (98%, 15 mL).

  • Reflux the mixture for 8-10 hours. The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into ice-cold water (100 mL) with stirring.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove excess formic acid, and dry under vacuum. Recrystallization (e.g., from acetic acid or ethanol) may be performed if necessary.

Expert Insights: The 4-oxo group installed via this method is a versatile handle. It can be converted to a 4-chloro group using POCl₃ or PCl₅. This 4-chloro derivative is an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various amines, thiols, or alkoxides, which is a common strategy in medicinal chemistry to build structure-activity relationships (SAR).[7]

Route 3: Palladium-Catalyzed Three-Component Synthesis

This modern approach utilizes palladium catalysis to construct highly substituted furo[2,3-d]pyrimidines from simple starting materials in a single, convergent step. The reaction involves a β-ketodinitrile, a boronic acid, and an aldehyde, leading to the formation of five new bonds (C-C, C=C, C-O, C-N, C=N) in one pot.[14][15][16]

Expertise & Causality: This cascade reaction is remarkable for its complexity-building power. The palladium(II) catalyst orchestrates a series of transformations, likely involving an initial Knoevenagel condensation followed by a Suzuki-type coupling and subsequent cyclizations involving both nitrile groups. The participation of both nitriles is key to forming the fused bicyclic system. This method provides direct access to 2,4,6-triaryl substituted products, which can be difficult to access through traditional linear syntheses.[16]

Reaction Scheme: Pd(II)-Catalyzed MCR

G Pd(II)-Catalyzed Three-Component Cascade React1 β-Ketodinitrile Catalyst Pd(OAc)₂ / Ligand Base, Oxidant React1->Catalyst React2 Arylboronic Acid React2->Catalyst React3 Aldehyde React3->Catalyst Product 2,4,6-Triarylfuro[2,3-d]pyrimidine Catalyst->Product Cascade Reaction (Toluene, 110 °C)

Caption: Palladium-catalyzed convergent synthesis.

Detailed Protocol: Synthesis of 2,4,6-Triphenylfuro[2,3-d]pyrimidine

(Based on the method by Dhara, H. et al.[14][16])

Materials:

  • Benzoylacetonitrile (This is the β-ketodinitrile precursor, formed in situ or used directly if available. The paper uses 2-(1,3-dioxo-1,3-diphenylpropan-2-ylidene)malononitrile, a β-ketodinitrile) (0.5 mmol)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Benzaldehyde (0.5 mmol, 53 mg, ~51 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%, 11.2 mg)

  • Xantphos (ligand) (20 mol%, 57.8 mg)

  • Potassium carbonate (K₂CO₃) (base) (1.5 mmol, 207 mg)

  • Silver(I) oxide (Ag₂O) (oxidant) (1.0 mmol, 231 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or sealed vial, inert atmosphere (N₂ or Ar).

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the β-ketodinitrile (0.5 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (10 mol%), Xantphos (20 mol%), K₂CO₃ (1.5 mmol), and Ag₂O (1.0 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (5 mL) followed by benzaldehyde (0.5 mmol) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 24 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove catalyst residues and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure product.

Trustworthiness: Transition-metal catalyzed reactions require careful control of conditions, particularly the exclusion of air and moisture. The use of a well-defined catalyst system and commercially available reagents adds to the reliability. The protocol's validation rests on thorough purification and spectroscopic characterization (NMR, HRMS) to confirm the complex structure formed.

Data Summary: Scope of the Palladium-Catalyzed Reaction
Entryβ-Ketodinitrile (R¹)Boronic Acid (Ar¹)Aldehyde (Ar²)Yield (%)[16]
1PhenylPhenylPhenyl75
2Phenyl4-TolylPhenyl71
3PhenylPhenyl4-Chlorobenzyl65
44-MethoxyphenylPhenylPhenyl72
52-NaphthylPhenylPhenyl68

Comparative Analysis of Synthetic Routes

FeatureRoute 1: MCR (ZrOCl₂)Route 2: Annulation from FuranRoute 3: MCR (Pd-catalyzed)
Strategy Convergent, One-PotLinear, StepwiseConvergent, One-Pot
Key Advantage High efficiency, green conditions (water), simpleHigh versatility, multiple diversification pointsRapid access to complex, poly-aryl systems
Complexity Low operational complexityModerate complexity, requires intermediate isolationHigh complexity, requires inert atmosphere, catalyst system
Functional Group Tol. Good for varied aryl glyoxals and isocyanidesVery broad, depends on chosen cyclization reagentTolerates varied electronics on aryl groups
Atom Economy ExcellentModerateGood
Typical Use Case Rapid library synthesis for initial screeningSAR studies requiring systematic modificationAccessing specific, sterically demanding scaffolds

Conclusion

The synthesis of functionalized furo[2,3-d]pyrimidines is a rich and evolving field, driven by the scaffold's immense potential in medicinal chemistry. The choice of synthetic route is a critical decision that depends on the desired substitution pattern, the scale of the synthesis, and the available resources. Multicomponent reactions offer unparalleled efficiency for creating molecular diversity, while classical annulation strategies provide robust and flexible pathways for detailed structure-activity relationship studies. The continued development of novel catalytic systems, such as the palladium-catalyzed cascade, will undoubtedly open new avenues for accessing unique and potent therapeutic agents based on this privileged core.

References

  • Dhara, H., et al. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters, 25(50), 9070–9075. [Link]

  • Abdel-gawad, H., et al. (2025). Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. ResearchGate. [Link]

  • Gangjee, A., et al. (2007). Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates. Journal of Medicinal Chemistry, 50(19), 4873-4881. [Link]

  • Asadpour-Zeynali, K., et al. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines. Scientific Reports, 13(1), 1599. [Link]

  • Nassar, E., et al. (2025). Efficient Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives under Catalyst-free Conditions. ResearchGate. [Link]

  • Rezaeifard, A., et al. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. Chemistry & Biodiversity. [Link]

  • Bakulev, V. A., et al. (2016). Stereoselective synthesis of medicinally relevant furo[2,3-d]pyrimidine framework by thermal rearrangement of spirocyclic barbiturates. RSC Advances, 6, 91722-91728. [Link]

  • Jiao, X., et al. (2012). Synthesis and optimization of substituted furo[2,3-d]-pyrimidin-4-amines and 7H-pyrrolo[2,3-d]pyrimidin-4-amines as ACK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6212-6217. [Link]

  • Ghorab, M. M., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine. [Link]

  • Scientific Diagram. (2024). Synthesis of a new series of furo[2,3‐d]pyrimidin‐4(3H)‐one derivatives. ResearchGate. [Link]

  • Gao, Y., et al. (2020). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Journal of Chemical Research. [Link]

  • Scientific Diagram. (2019). Synthesis of furo[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • ResearchGate. (2024). Synthetic approaches for furo[2,3-d]pyrimidines. [Link]

  • Abdel Reheim, M. A. M., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Archiv der Pharmazie. [Link]

  • Abdel Reheim, M. A. M., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors. RSC Medicinal Chemistry. [Link]

  • Dhara, H., et al. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Semantic Scholar. [Link]

  • Organic Chemistry Research. (2024). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]

  • Dhara, H., et al. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. PubMed. [Link]

  • Petraitytė, G., & Masevičius, V. (2015). Synthesis of 5-(arylaminomethyl)furo[2,3-d] pyrimidine derivatives and cytotoxicity evaluation against some human solid tumor cell lines. Chemija. [Link]

  • Wang, X., et al. (2023). Novel Coumarin-furo[2,3-d]pyrimidinone hybrid derivatives as anticancer agents: Synthesis, biological evaluation and molecular docking. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ghorab, M. M., et al. (2025). Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines. ResearchGate. [Link]

  • Glazunova, V., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]

  • El-Gamal, M. I., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][10][14]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry. [Link]

  • ACS Omega. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 4-Chloro-2-methylfuro[2,3-d]pyrimidine derivatization

Case ID: FPD-4CL-OPT Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Subject: Optimization of and Cross-Coupling Protocols for the Furo[2,3-d]pyrimidine Scaffold Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FPD-4CL-OPT Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Subject: Optimization of


 and Cross-Coupling Protocols for the Furo[2,3-d]pyrimidine Scaffold

Executive Summary & Scaffold Profile

Welcome to the technical support hub for the 4-chloro-2-methylfuro[2,3-d]pyrimidine scaffold. This heterocyclic system is a critical bioisostere of quinazolines and purines, widely utilized in the development of receptor tyrosine kinase inhibitors (e.g., EGFR, VEGFR) and antifolates.

Chemist's Note: The C4-chloride is the primary "hot spot" for derivatization. However, the fused furan ring is electron-rich, which donates electron density into the pyrimidine ring. Consequently, the C4 position is slightly less electrophilic than its quinazoline counterparts, often requiring optimized conditions to drive conversion while suppressing hydrolysis to the thermodynamically stable lactam (4-hydroxy derivative).

Workflow Visualization

The following decision tree outlines the optimal synthetic pathways based on your desired functionalization.

ReactionWorkflow Start 4-Chloro-2-methyl furo[2,3-d]pyrimidine Target Target Moiety? Start->Target Amine N-Linked (Amines/Anilines) Target->Amine C-N Bond Carbon C-Linked (Aryl/Heteroaryl) Target->Carbon C-C Bond Nucleophile Nucleophile Type? Amine->Nucleophile MethodC Method C: Suzuki-Miyaura (Pd(PPh3)4, Na2CO3) Carbon->MethodC Aliphatic Aliphatic Amine Nucleophile->Aliphatic Aniline Aniline (Ar-NH2) Nucleophile->Aniline MethodA Method A: Basic SNAr (DIPEA/IPA, 80°C) Aliphatic->MethodA High Nucleophilicity MethodB Method B: Acid-Catalyzed SNAr (HCl/iPrOH, Reflux) Aniline->MethodB Low Nucleophilicity

Figure 1: Decision matrix for selecting the appropriate derivatization protocol based on nucleophile type.

Module 1: Nucleophilic Aromatic Substitution ( )

Common Issue: Low Yield with Anilines

User Query: "I am trying to couple 3-bromoaniline to the scaffold using


 in THF, but I only see 20% conversion after 24 hours."

Root Cause Analysis: Anilines are weaker nucleophiles than aliphatic amines. The electron-rich nature of the furo[2,3-d]pyrimidine ring further reduces the electrophilicity of the C4 carbon. Basic conditions often fail to activate the pyrimidine ring sufficiently for weak nucleophiles.

Solution: Switch to Acid Catalysis. Protonation of the N3 nitrogen activates the system, making C4 significantly more susceptible to nucleophilic attack. This is the "gold standard" method established by Gangjee et al. for this scaffold.

Protocol A: Acid-Catalyzed Amination (Recommended for Anilines)
  • Reagents: 4-chloro-2-methylfuro[2,3-d]pyrimidine (1.0 eq), Aniline derivative (1.1 eq), HCl (4M in dioxane, 2-3 drops) or catalytic conc. HCl.

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).

  • Concentration: 0.1 M – 0.2 M.

  • Procedure:

    • Dissolve the chloride and aniline in iPrOH.

    • Add catalytic HCl (do not use stoichiometric amounts unless the aniline is very unreactive, as this may protonate the aniline and kill nucleophilicity).

    • Reflux (80–85°C) for 2–6 hours.

    • Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold iPrOH. If no precipitate, neutralize with saturated

      
       and extract with EtOAc.[1]
      
Protocol B: Basic Amination (Recommended for Aliphatic Amines)
  • Reagents: Scaffold (1.0 eq), Amine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: iPrOH, n-BuOH, or DMF (if solubility is poor).

  • Procedure: Heat at 60–80°C. Aliphatic amines are usually reactive enough to proceed without acid activation.

Module 2: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

Common Issue: Dehalogenation vs. Coupling

User Query: "My Suzuki coupling yields are inconsistent. I see significant amounts of the de-chlorinated starting material."

Root Cause Analysis:

  • Hydride Source: Alcohols in the solvent system can act as hydride sources, leading to hydrodehalogenation.

  • Oxidative Addition: The C4-Cl bond is facile to oxidative addition, but if transmetallation is slow (due to wet boronic acids or poor base solubility), the Pd-intermediate may reduce.

Protocol C: Optimized Suzuki Coupling
  • Catalyst:

    
     (5 mol%) is generally sufficient and robust. For sterically hindered boronic acids, switch to 
    
    
    
    .
  • Base:

    
     (2M aqueous) or 
    
    
    
    (solid, if water sensitivity is high).
  • Solvent: DME/Water (3:1) or Dioxane/Water (4:1). Avoid primary alcohols if dehalogenation is observed.

  • Procedure:

    • Degas solvents vigorously (sparge with Argon for 15 mins) before adding the catalyst. Oxygen is the enemy of this reaction.

    • Combine Scaffold (1.0 eq), Boronic Acid (1.2 eq), and Base.

    • Add Catalyst last under Argon flow.

    • Heat to 80°C (oil bath) or 100°C (Microwave, 20 mins).

Troubleshooting Guide: The "Hydrolysis" Trap

The most frequent failure mode for this scaffold is the conversion of the C4-Cl to C4-OH (furo[2,3-d]pyrimidin-4(3H)-one).

Hydrolysis Issue Symptom: Formation of 4-Hydroxy impurity (Lactam) Check1 Check Solvent Water Content Issue->Check1 Check2 Check Base/Acid Ratio Issue->Check2 Sol1 Action: Use Anhydrous solvents (Dioxane/THF instead of alcohols) Check1->Sol1 Solvent was wet Sol2 Action: Reduce Acid concentration. Excess acid promotes water attack. Check2->Sol2 Too acidic

Figure 2: Troubleshooting logic for minimizing hydrolysis byproducts.

SymptomProbable CauseCorrective Action
No Reaction (Anilines) Nucleophile is too electron-deficient.1. Switch to Method B (Acid Catalysis). 2. Use n-Butanol and heat to 110°C.
Hydrolysis (Lactam formation) Water present in solvent; Acid concentration too high.1. Dry solvents over molecular sieves. 2. If using Method B, reduce HCl loading.
Black Precipitate (Suzuki) Palladium precipitation ("Pd Black").1. Inefficient ligation. Ensure

is not oxidized. 2. Degas solvents more thoroughly.
Homocoupling of Boronic Acid Oxygen in system.[2]1. Strict Argon atmosphere. 2. Slow addition of boronic acid.

References & Authority

The protocols defined above are grounded in the foundational work on furo[2,3-d]pyrimidines as antifolates and kinase inhibitors.

  • Gangjee, A., et al. (2005).[3] Synthesis of Classical, Four-Carbon Bridged 5-Substituted Furo[2,3-d]pyrimidine and 6-Substituted Pyrrolo[2,3-d]pyrimidine Analogues as Antifolates.[3][4][5] Journal of Medicinal Chemistry, 48(16), 5329–5336.[3]

    • Key Insight: Establishes the acid-catalyzed

      
       conditions as the primary method for aniline coupling to this scaffold.
      
  • Gangjee, A., et al. (2008). Synthesis and antitumor activity of 2-amino-4-substituted-5-substituted-furo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase.[3][5][6] Bioorganic & Medicinal Chemistry, 16(10), 5514-5528.

    • Key Insight: Details the reactivity differences between furo- and pyrrolo-fused systems.

  • Han, S., et al. (2019). Design, synthesis and biological evaluation of novel furo[2,3-d]pyrimidine derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry, 165, 121-132.

    • Key Insight: Validates the use of Suzuki couplings at the C4 position for generating bi-aryl kinase inhibitors.

Sources

Optimization

Technical Support Center: Synthesis of 4-Chloro-2-methylfuro[2,3-d]pyrimidine

Welcome to the technical support center for the synthesis of 4-Chloro-2-methylfuro[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methylfuro[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Synthesis Overview

The synthesis of 4-Chloro-2-methylfuro[2,3-d]pyrimidine is typically a two-step process. The first step involves the construction of the furo[2,3-d]pyrimidine core to yield 2-methylfuro[2,3-d]pyrimidin-4-ol. The second, and often more challenging step, is the chlorination of the hydroxyl group at the 4-position.

Synthesis_Workflow A Starting Materials (e.g., 2-Amino-3-cyanofuran) B Step 1: Cyclization (e.g., with Acetamidine) A->B Formation of Pyrimidine Ring C Intermediate: 2-Methylfuro[2,3-d]pyrimidin-4-ol B->C D Step 2: Chlorination (e.g., with POCl3) C->D Hydroxyl to Chloro Conversion E Final Product: 4-Chloro-2-methylfuro[2,3-d]pyrimidine D->E Troubleshooting_Chlorination cluster_start Reaction Monitoring (TLC) cluster_incomplete Incomplete Reaction cluster_complete Reaction Complete start Is starting material consumed? incomplete_q Check: - POCl3 quality & excess? - Temperature sufficient? - Reaction time adequate? - Anhydrous conditions? start->incomplete_q No complete_q Proceed to careful workup start->complete_q Yes hydrolysis_check Product hydrolyzed back to starting material? complete_q->hydrolysis_check hydrolysis_solution Solution: - Quench at low temp - Neutralize carefully - Cold extractions hydrolysis_check->hydrolysis_solution Yes byproduct_check Significant byproducts? hydrolysis_check->byproduct_check No hydrolysis_solution->byproduct_check byproduct_solution Solution: - Optimize temperature - Adjust base usage - Minimize reaction time byproduct_check->byproduct_solution Yes purification Purify by column chromatography byproduct_check->purification No byproduct_solution->purification

Reference Data & Comparative Studies

Validation

The Evolving Landscape of Furo[2,3-d]pyrimidines: A Comparative Analysis of 4-Chloro-2-methyl Derivatives in Oncology Research

For researchers, scientists, and drug development professionals, the furo[2,3-d]pyrimidine scaffold represents a "privileged" structure in medicinal chemistry, particularly in the quest for novel anticancer agents.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the furo[2,3-d]pyrimidine scaffold represents a "privileged" structure in medicinal chemistry, particularly in the quest for novel anticancer agents.[1] Its structural similarity to purines allows for interaction with a variety of biological targets.[2][3] This guide provides a comparative analysis of the efficacy of 4-Chloro-2-methylfuro[2,3-d]pyrimidine derivatives, synthesizing data from recent studies to illuminate structure-activity relationships and highlight promising therapeutic avenues.

The core furo[2,3-d]pyrimidine structure has been extensively modified to explore its therapeutic potential, leading to the development of numerous derivatives with significant cytotoxic and kinase inhibitory activities.[1] These compounds have shown promise in targeting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Comparative Efficacy of Key Furo[2,3-d]pyrimidine Derivatives

Several studies have synthesized and evaluated a range of 4-Chloro-2-methylfuro[2,3-d]pyrimidine derivatives, demonstrating their potential as potent anticancer agents. The following table summarizes the in vitro efficacy of selected compounds against various cancer cell lines.

Compound IDTarget Cancer Cell Line(s)Reported IC50/GI50 (µM)Key Findings & Targeted PathwaysReference
Compound 4a HepG2 (Liver), Bel-7402, HeLa0.70 (HepG2)Exhibited the best antitumor activity against HepG2 cells. Molecular docking suggests interaction with receptor tyrosine kinases.[4][5]
Compounds 8c, 8e, 10b, 10c HeLa (Cervical), HT-29 (Colon)7.37–13.72Demonstrated potency against HeLa and HT-29 cell lines.[6]
Compound 3f T-47D (Breast)0.121 (EGFR inhibition)Potent EGFR inhibitor, comparable to erlotinib. Induced G2/M phase cell cycle arrest and apoptosis.[7]
Compound 10b (Thiadiazole hybrid) HS 578T (Breast) & 37 other cell lines1.51 (HS 578T GI50); 0.175 (PI3Kα), 0.071 (PI3Kβ), 0.411 (AKT)Potent dual inhibitor of PI3K/AKT pathway. Showed broad antiproliferative activity and induced apoptosis.[8][9]
Compound 49 (Thiadiazole-urea hybrid) MOLM-13, MV4-11 (AML)Nanomolar rangePotent FLT3-ITD inhibitor, exceeding the potency of sorafenib and quizartinib in Ba/F3 cells with FLT3-ITD mutation.[10]
Thieno[2,3-d]pyrimidine 6b BaF3-TPR-Met0.0357Highly potent and selective c-Met inhibitor.[11]
Chalcones 5d, 5e MCF-7 (Breast)1.20 (5d), 1.90 (5e)Pronounced cytotoxic activity against resistant MCF-7 cells.[12]

Mechanistic Insights: Targeting Key Oncogenic Pathways

The anticancer activity of furo[2,3-d]pyrimidine derivatives stems from their ability to inhibit various protein kinases that are crucial for cancer cell signaling.[2] Understanding the specific molecular targets and the downstream effects is paramount for rational drug design and development.

The PI3K/AKT/mTOR Pathway: A Central Hub for Cell Growth and Survival

The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.[8] Several furo[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of this pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (PI3K/AKT)

This protocol outlines a representative method for evaluating the inhibitory activity of test compounds against PI3K and AKT enzymes.

1. Enzyme and Substrate Preparation:

  • Recombinant human PI3Kα/β and AKT1 enzymes are procured.
  • A suitable substrate, such as phosphatidylinositol (4,5)-bisphosphate (PIP2) for PI3K or a specific peptide for AKT, is prepared in an appropriate assay buffer.

2. Assay Procedure:

  • The test compound is serially diluted to various concentrations.
  • The enzyme, substrate, and test compound are incubated together in a microplate well.
  • The kinase reaction is initiated by the addition of ATP.
  • The reaction is allowed to proceed for a defined period at a controlled temperature.

3. Detection and Data Analysis:

  • The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay or a fluorescence-based assay.
  • The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor).
  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Logical Workflow for PI3K/AKT Inhibition and Downstream Effects

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Furo[2,3-d]pyrimidine Derivative (e.g., 10b) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: Furo[2,3-d]pyrimidine derivatives can inhibit the PI3K/AKT pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling in Breast Cancer

EGFR is a receptor tyrosine kinase that plays a pivotal role in the development and progression of several cancers, including breast cancer.[7] Furo[2,3-d]pyrimidine derivatives have emerged as promising EGFR inhibitors.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Cancer cells (e.g., T-47D) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compound (e.g., Compound 3f) and a vehicle control.
  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
  • The plates are incubated for 2-4 hours to allow the conversion of MTT into formazan crystals by metabolically active cells.

4. Formazan Solubilization and Absorbance Reading:

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

5. Data Analysis:

  • The percentage of cell viability is calculated for each treatment group relative to the vehicle control.
  • The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.

Workflow of EGFR Inhibition Leading to Apoptosis

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Inhibitor Furo[2,3-d]pyrimidine Derivative (e.g., 3f) Inhibitor->EGFR Inhibits Cell_Cycle Cell Cycle Progression (G2/M Arrest) RAS_RAF_MEK_ERK->Cell_Cycle Promotes PI3K_AKT->Cell_Cycle Promotes Apoptosis Apoptosis Cell_Cycle->Apoptosis Inhibition Leads to Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Caption: Inhibition of EGFR by furo[2,3-d]pyrimidines can induce cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of furo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.[13] For instance, the introduction of a biaryl moiety at the 4-position has been shown to be crucial for c-Met kinase inhibition.[14] Similarly, the incorporation of a 1,3,4-thiadiazole ring has led to potent PI3K/AKT dual inhibitors.[8][9] Halogen substitutions on the chalcone-based derivatives have demonstrated enhanced cytotoxicity against tumor cells.[12]

Future Directions

The versatility of the 4-Chloro-2-methylfuro[2,3-d]pyrimidine scaffold continues to make it an attractive starting point for the development of novel anticancer agents. Future research should focus on:

  • Multi-target inhibitors: Designing derivatives that can simultaneously inhibit multiple key kinases in different oncogenic pathways to overcome drug resistance.

  • Improving pharmacokinetic properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Combination therapies: Evaluating the synergistic effects of promising furo[2,3-d]pyrimidine derivatives with existing chemotherapeutic agents or immunotherapies.

By leveraging the growing body of knowledge on the structure-activity relationships and mechanisms of action of these compounds, the scientific community can continue to unlock the full therapeutic potential of the furo[2,3-d]pyrimidine scaffold in the fight against cancer.

References

  • Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuQ1Sl-qf3fdZGZSS--L6iC80nN_Ft-BnWk2oI7muHC69_TpNh4eBW-wctq8h76dTGa8rNMWXNx4s6GN7WqlAdHEcb7PUcYh270J08g-KsE0qxLlIcXeG7DTXGz9FNXONLuisT4MrBJOEt6cWdfLfj_aZzHoD14LkiR23xcq6cl9RyZPTFU_aRNGw8C64YkwENG4kV7T3dX-mwkzdSpDZFMSttlIj25J562JN-iWvOzKN2efh4F51uzVPOuFum7wTiT1Wm3OsdXP1r_Fxmwg4SJ4izuv2Ll2yfo_Q=)
  • Synthesis and anticancer activities of diverse furo[2,3 - Taylor & Francis. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYXGG0iCmAGK69toHNCzyB2ohrZeVlvejEOOzu3SjyGUOZwYNWLcdr011OK3Kr3BMATwYTZDi_eEb4y4aVYppDyEDfSdk1n6uAVDD0DhWNNmRamZoJ4H9_hG6bQMuAzmqc7yntpqL8gkdHI17GcslMYskXMbQqsJ3702c=)
  • Full article: Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives - Taylor & Francis Online. (2022-04-23). (URL: )
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  • Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents | Request PDF - ResearchG
  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - Institute of Molecular and Transl
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Comparative

The Furo[2,3-d]pyrimidine Scaffold: A Comparative Guide to a Privileged Kinase Inhibitor Motif

Introduction: The Enduring Significance of Pyrimidine-Based Kinase Inhibitors In the landscape of modern drug discovery, particularly within oncology, protein kinases remain a pivotal class of therapeutic targets.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Pyrimidine-Based Kinase Inhibitors

In the landscape of modern drug discovery, particularly within oncology, protein kinases remain a pivotal class of therapeutic targets.[1] Their dysregulation is a hallmark of numerous pathologies, driving aberrant cellular proliferation, survival, and angiogenesis.[2] The pyrimidine nucleus, a fundamental component of DNA and RNA, has emerged as a "privileged scaffold" in medicinal chemistry due to its inherent ability to mimic the adenine ring of ATP and engage in key hydrogen bonding interactions within the kinase hinge region.[3][4] This has led to the development of a multitude of successful kinase inhibitors.

This guide provides a comparative analysis of the 4-Chloro-2-methylfuro[2,3-d]pyrimidine scaffold and its derivatives against other prominent pyrimidine-based inhibitor classes. While 4-Chloro-2-methylfuro[2,3-d]pyrimidine itself often serves as a crucial synthetic intermediate, its core furo[2,3-d]pyrimidine structure is the foundation for a range of potent and selective kinase inhibitors. We will delve into a data-driven comparison of their performance against key oncogenic kinases, supported by detailed experimental protocols and mechanistic insights, to provide researchers and drug development professionals with a comprehensive resource for inhibitor selection and design.

The Furo[2,3-d]pyrimidine Scaffold: A Versatile Platform for Kinase Inhibition

The furo[2,3-d]pyrimidine core represents a compelling isostere of purine, offering a versatile platform for the development of kinase inhibitors. The fusion of the furan and pyrimidine rings creates a unique electronic and steric profile that can be exploited to achieve high potency and selectivity. The 4-chloro substituent, as seen in 4-Chloro-2-methylfuro[2,3-d]pyrimidine, provides a reactive handle for the introduction of various functionalities, enabling extensive structure-activity relationship (SAR) studies and the optimization of pharmacological properties.

Comparative Analysis of Inhibitor Performance

Here, we compare the inhibitory activities of furo[2,3-d]pyrimidine derivatives with other notable pyrimidine-based scaffolds, such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, against several key cancer-related kinases.

Targeting the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway.

Table 1: Comparative IC50 Values of Pyrimidine-Based Inhibitors Against PI3K Isoforms

Compound ClassRepresentative CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
Furo[2,3-d]pyrimidine Compound 10b17571--[5]
Pyridopyrimidinone Compound 313.434161[6]
Triazine/Pyrimidine ZSTK-4748.6---[7]
Triazine/Pyrimidine Compound 131.2---[7]
Pan-PI3K Inhibitor Pictilisib (GDC-0941)333375[8]

Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.

As illustrated in Table 1, while furo[2,3-d]pyrimidine derivatives show potent inhibitory activity against PI3K isoforms, other pyrimidine-based scaffolds like pyridopyrimidinones and triazine/pyrimidine hybrids have been optimized to achieve even lower nanomolar IC50 values.[5][6][7] This highlights the importance of the specific heterocyclic system fused to the pyrimidine core in determining potency and isoform selectivity.

Inhibition of VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Table 2: Comparative IC50 Values of Pyrimidine-Based Inhibitors Against VEGFR-2

Compound ClassRepresentative CompoundVEGFR-2 IC50 (µM)Reference
Thieno[2,3-d]pyrimidine Compound 17f0.23[9]
Thieno[2,3-d]pyrimidine Compound 8e0.0039[10]
Pyrrolo[2,3-d]pyrimidine Compound 5k0.04[11]
Pyrimidine-5-carbonitrile Compound 4c0.075[12]
Reference Compound Sorafenib0.021 - 0.23[9][13]

Thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines have demonstrated exceptional potency against VEGFR-2, with some compounds exhibiting IC50 values in the low nanomolar range, comparable or superior to the multi-kinase inhibitor Sorafenib.[9][10][11] This underscores the effectiveness of these scaffolds in targeting this critical angiogenic pathway.

Targeting FLT3 in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes a driver of AML.

Table 3: Comparative IC50 Values of Pyrimidine-Based Inhibitors Against FLT3

| Compound Class | Representative Compound | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | | Pyrrolo[2,3-d]pyrimidine | Compound 9u | <1 (cellular) | - |[14] | | Imidazo[1,2-b]pyridazine | Compound 34f | 4 | 1 |[15] | | Pyrazinamide Macrocycle | Compound 8v | 12.2 (cellular) | 1.5 |[16] | | Reference Compound | Quizartinib | 4.9 (cellular) | >1000 (cellular) |[14] |

The data in Table 3 indicates that various pyrimidine-based scaffolds, including pyrrolo[2,3-d]pyrimidines and imidazo[1,2-b]pyridazines, are highly effective against both wild-type and mutated forms of FLT3.[14][15] Notably, some of these compounds overcome resistance to established inhibitors like Quizartinib, highlighting the continuous innovation within this class of molecules.

Experimental Methodologies

The following protocols provide a framework for the evaluation of pyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and thus, a potent inhibitor will result in a higher luminescence signal.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Reaction_Setup Add kinase, substrate, and test compound to assay plate Compound_Prep->Reaction_Setup ATP_Addition Initiate reaction with ATP Reaction_Setup->ATP_Addition Incubation Incubate at room temperature ATP_Addition->Incubation Detection_Reagent Add ATP detection reagent (e.g., Kinase-Glo®) Incubation->Detection_Reagent Luminescence Measure luminescence Detection_Reagent->Luminescence Data_Analysis Calculate % inhibition and IC50 values Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a Luminescence-Based Kinase Inhibition Assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine-based test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and a positive control inhibitor to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase and its specific substrate to the wells.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescence-based ATP detection reagent, such as Kinase-Glo®, which lyses the cells and measures the remaining ATP.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine-based inhibitors and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion: The Furo[2,3-d]pyrimidine Scaffold in the Kinase Inhibitor Armamentarium

The furo[2,3-d]pyrimidine scaffold, exemplified by the versatile synthetic intermediate 4-Chloro-2-methylfuro[2,3-d]pyrimidine, represents a highly valuable core structure in the design of novel kinase inhibitors. While derivatives of this scaffold have demonstrated potent activity against key oncogenic kinases such as PI3K, their performance relative to other pyrimidine-based inhibitors like thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines is target-dependent.

The data presented in this guide underscores that no single pyrimidine-based scaffold is universally superior. Instead, the choice of the heterocyclic system fused to the pyrimidine core is a critical determinant of potency and selectivity for a given kinase target. For researchers and drug developers, the furo[2,3-d]pyrimidine scaffold remains a compelling starting point for inhibitor design, offering a rich chemical space for optimization and the potential to address unmet needs in the treatment of cancer and other diseases driven by aberrant kinase signaling.

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Validation

A Comparative Analysis of Synthetic Methods for Furo[2,3-d]pyrimidines: A Guide for Researchers

The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1][2] This structural similarity has led to the development of numerous derivatives wi...

Author: BenchChem Technical Support Team. Date: February 2026

The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1][2] This structural similarity has led to the development of numerous derivatives with a wide range of biological activities, including roles as kinase inhibitors for cancer therapy, antifolates, and antiviral agents.[3][4][5] The significant therapeutic potential of these compounds has driven the innovation of diverse and efficient synthetic strategies.

This guide provides a comparative analysis of the primary synthetic methodologies for constructing the furo[2,3-d]pyrimidine core. We will delve into the mechanistic underpinnings of each approach, present quantitative data to compare their efficiencies, and provide a detailed experimental protocol for a representative synthesis. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthetic route for their specific research and development goals.

Key Synthetic Strategies: A Comparative Overview

The synthesis of furo[2,3-d]pyrimidines can be broadly categorized into three main strategies:

  • Route A: Annulation of a Furan Ring onto a Pyrimidine Core: This classical and widely used approach involves the construction of the furan ring on a pre-existing, appropriately substituted pyrimidine.

  • Route B: Annulation of a Pyrimidine Ring onto a Furan Core: This strategy begins with a substituted furan, typically a 2-aminofuran derivative, followed by the construction of the pyrimidine ring.

  • Route C: Multi-Component Reactions (MCRs): These elegant one-pot syntheses involve the simultaneous reaction of three or more starting materials to rapidly assemble the furo[2,3-d]pyrimidine scaffold, often in a highly efficient and atom-economical manner.

The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and the desired scale of the synthesis.

Route A: Furan Ring Annulation on a Pyrimidine Core

This is arguably the most common and versatile approach to furo[2,3-d]pyrimidines. The general strategy involves the reaction of a pyrimidine bearing nucleophilic or electrophilic groups at the 4- and 5-positions with a reagent that provides the remaining two carbons of the furan ring.

A prevalent method in this category is the reaction of a 5-hydroxy- or 5-aminopyrimidine derivative with an α-haloketone or a related α-halocarbonyl compound. The reaction typically proceeds via an initial O- or N-alkylation at the 5-position, followed by an intramolecular cyclization.

Mechanism of Furan Ring Annulation:

The mechanism generally involves two key steps:

  • Nucleophilic Substitution: The hydroxyl or amino group at the 5-position of the pyrimidine attacks the α-carbon of the α-haloketone, displacing the halide.

  • Intramolecular Cyclization: The enolate formed from the ketone then attacks the C6 position of the pyrimidine ring, or a related intramolecular condensation occurs to form the furan ring.

digraph "Furan_Ring_Annulation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10];

pyrimidine [label="Substituted\nPyrimidine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; haloketone [label="α-Haloketone", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; intermediate [label="Alkylated Intermediate", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; furopyrimidine [label="Furo[2,3-d]pyrimidine", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

pyrimidine -> intermediate [label="Nucleophilic\nSubstitution"]; haloketone -> intermediate; intermediate -> furopyrimidine [label="Intramolecular\nCyclization"]; }

Figure 1: General workflow for furan ring annulation on a pyrimidine core.

Comparative Data for Route A:

Starting PyrimidineReagentConditionsYield (%)Reference
2-Methylthiopyrimidin-4,6-dioneVarious α-haloketonesBase, solvent, heatModerate[6]
5-EthynyluracilCopper(I) catalyst--[6]
Pyrimidine-4,6-diolNitroolefinsWater, 90°CGood to High[6]

Advantages of Route A:

  • Versatility: A wide variety of commercially available pyrimidines and α-haloketones can be used, allowing for diverse substitution patterns.

  • Well-established: This is a classical and well-understood synthetic route with a large body of literature.

Disadvantages of Route A:

  • Multi-step: The synthesis of the starting pyrimidine can sometimes be lengthy.

  • Harsh conditions: Some cyclization reactions may require high temperatures or strong bases, which can be incompatible with sensitive functional groups.

Route B: Pyrimidine Ring Annulation on a Furan Core

This approach is complementary to Route A and is particularly useful when the desired substitution pattern on the furan ring is more readily accessible from furan precursors. The most common starting materials are 2-aminofuran-3-carbonitriles or 2-aminofuran-3-carboxylates.

The pyrimidine ring is typically constructed by reacting the 2-aminofuran with reagents that provide the remaining N-C-N fragment of the pyrimidine. Common reagents include formamide, urea, thiourea, guanidine, and isocyanates.

Mechanism of Pyrimidine Ring Annulation:

The mechanism involves the reaction of the 2-amino group of the furan with the pyrimidine precursor, followed by an intramolecular cyclization and often a subsequent aromatization step. For example, when using formic acid and acetic anhydride, the amino group is first formylated, followed by cyclization and dehydration to form the pyrimidine ring.[7]

digraph "Pyrimidine_Ring_Annulation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10];

aminofuran [label="2-Aminofuran\nDerivative", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; reagent [label="N-C-N Synthon\n(e.g., Formamide)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; intermediate [label="Acyclic Intermediate", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; furopyrimidine [label="Furo[2,3-d]pyrimidine", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

aminofuran -> intermediate [label="Condensation"]; reagent -> intermediate; intermediate -> furopyrimidine [label="Intramolecular\nCyclization"]; }

Figure 2: General workflow for pyrimidine ring annulation on a furan core.

Comparative Data for Route B:

Starting FuranReagentConditionsYield (%)Reference
2-Aminofuran-3-carbonitrileFormic acid, Acetic anhydrideReflux-[7]
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylateAromatic isocyanates, Hydrazine hydrateRoom temperature85-88[8]

Advantages of Route B:

  • Access to specific substitution patterns: This route is ideal when the desired substituents are more easily introduced on the furan ring.

  • Milder conditions: Some of the cyclization reactions can be carried out under milder conditions compared to Route A.

Disadvantages of Route B:

  • Availability of starting materials: Substituted 2-aminofurans may not be as readily available as substituted pyrimidines.

  • Potential for side reactions: The reactivity of the furan ring can sometimes lead to side reactions.

Route C: Multi-Component Reactions (MCRs)

Multi-component reactions have emerged as a powerful tool in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and environmental friendliness.[3] Several MCRs have been developed for the synthesis of furo[2,3-d]pyrimidines, allowing for the rapid construction of complex molecules from simple starting materials in a single step.

A notable example is the three-component reaction of an aldehyde, an active methylene compound (like malononitrile), and a pyrimidine derivative (such as barbituric acid).

Mechanism of a Typical MCR for Furo[2,3-d]pyrimidine Synthesis:

The mechanism of these reactions is often a cascade of several individual reactions, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, all occurring in the same pot. For instance, the reaction of an arylglyoxal, 1,3-dimethylbarbituric acid, and an isocyanide, catalyzed by ZrOCl₂·8H₂O in water, proceeds through a Knoevenagel condensation followed by the addition of the isocyanide and subsequent cyclization to yield the furo[2,3-d]pyrimidine.[3]

digraph "MCR_Synthesis" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10];

A [label="Component A\n(e.g., Aldehyde)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; B [label="Component B\n(e.g., Barbituric Acid)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; C [label="Component C\n(e.g., Isocyanide)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; one_pot [label="One-Pot Reaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; furopyrimidine [label="Furo[2,3-d]pyrimidine", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

A -> one_pot; B -> one_pot; C -> one_pot; one_pot -> furopyrimidine [label="Cascade of reactions"]; }

Figure 3: Conceptual workflow of a multi-component reaction for furo[2,3-d]pyrimidine synthesis.

Comparative Data for Route C:

ComponentsCatalyst/ConditionsYield (%)Reference
Arylglyoxal monohydrates, 1,3-dimethylbarbituric acid, alkyl isocyanidesZrOCl₂·8H₂O (2 mol%), water, 50°CGood to Excellent[3]
1,3-Diketones, aromatic aldehyde, aryl isocyanideUncatalyzed, water-[6]

Advantages of Route C:

  • High efficiency and atom economy: Multiple bonds are formed in a single operation, reducing waste and purification steps.

  • Green chemistry: Many MCRs can be performed in environmentally benign solvents like water and may not require a catalyst.[6]

  • Rapid access to molecular diversity: By simply varying the starting components, large libraries of compounds can be synthesized quickly.

Disadvantages of Route C:

  • Limited control over regioselectivity: In some cases, the reaction can lead to a mixture of isomers.

  • Optimization can be challenging: Finding the optimal conditions for a multi-component reaction can be more complex than for a traditional two-component reaction.

Detailed Experimental Protocol: A Representative Synthesis from a Furan Precursor

This protocol is adapted from a literature procedure for the synthesis of a 5,6-disubstituted furo[2,3-d]pyrimidin-4(3H)-one from a 2-aminofuran-3-carbonitrile.[7]

Step 1: Synthesis of the 2-aminofuran-3-carbonitrile

This step will vary depending on the desired substitution pattern. A common method is the condensation of an α-hydroxyketone with malononitrile.

Step 2: Cyclization to form the furo[2,3-d]pyrimidin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aminofuran-3-carbonitrile (1 equivalent) in formic acid (3 equivalents).

  • Addition of Reagent: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (3 equivalents) dropwise to the stirred solution over a period of 20 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux and maintain reflux for 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure furo[2,3-d]pyrimidin-4(3H)-one.

Conclusion and Future Outlook

The synthesis of furo[2,3-d]pyrimidines has evolved significantly, with a range of methodologies now available to the synthetic chemist. The classical approaches of building the furan or pyrimidine ring sequentially remain highly valuable and versatile. However, the emergence of multi-component reactions has provided a paradigm shift, enabling the rapid and efficient construction of these important heterocyclic scaffolds with a focus on green chemistry principles.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the synthesis. For the rapid generation of diverse libraries of compounds for biological screening, multi-component reactions are often the preferred choice. For the synthesis of a specific, complex target, a more traditional, stepwise approach may be more appropriate.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods. This may include the use of novel catalysts, flow chemistry, and biocatalysis to further improve the synthesis of this important class of compounds.

References

  • Efficient Synthesis of Novel Furo[2, 3- d ]pyrimidine Derivatives under Catalyst-free Conditions. Request PDF. (2025). Available at: [Link]

  • Petraitytė, G., & Masevičius, V. (2015). Synthesis of 5-(arylaminomethyl)
  • Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. PMC. (2023). Available at: [Link]

  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate. (2024). Available at: [Link]

  • Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers. ResearchGate. (n.d.). Available at: [Link]

  • Synthesis of furo[2,3-d]pyrimidine derivatives. ResearchGate. (n.d.). Available at: [Link]

  • A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety. Organic & Biomolecular Chemistry. (n.d.). Available at: [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC. (n.d.). Available at: [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Institute of Molecular and Translational Medicine. (2024). Available at: [Link]

  • Synthesis of Novel 5,6-Substituted Furo[2,3-d]pyrimidines via Pd-Catalyzed Cyclization of Alkynylpyrimidinols with Aryl Iodides. Request PDF. (2025). Available at: [Link]

  • A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Semantic Scholar. (n.d.). Available at: [Link]

  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][6][9]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. (2021). Available at: [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. (n.d.). Available at: [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC. (2025). Available at: [Link]

  • Synthesis of furo[2,3-d]pyrimidines, thieno[2,3. University of South Florida. (2012). Available at: [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. (2012). Available at: [Link]

  • A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Academia.edu. (2009). Available at: [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. (n.d.). Available at: [Link]

Sources

Comparative

validating the target engagement of 4-Chloro-2-methylfuro[2,3-d]pyrimidine derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Dual EGFR/VEGFR-2 Kinase Inhibition & Microtubule Targeting Executive Summary: The Scaffold Adva...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Dual EGFR/VEGFR-2 Kinase Inhibition & Microtubule Targeting

Executive Summary: The Scaffold Advantage

The 4-chloro-2-methylfuro[2,3-d]pyrimidine core is not merely a chemical intermediate; it is a "privileged scaffold" in modern oncology. By exploiting the reactivity of the C4-chlorine for nucleophilic aromatic substitution (


), researchers can rapidly generate libraries of N4-substituted derivatives .

These derivatives have demonstrated potent biological activity, primarily as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs)—specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). Recent SAR (Structure-Activity Relationship) studies also indicate potential as microtubule depolymerizing agents depending on the C4-substituent.

This guide outlines the validation protocols required to confirm target engagement for these derivatives, comparing their efficacy against standard-of-care (SOC) agents like Sorafenib and Gefitinib .

Mechanism of Action & Target Identification

The furo[2,3-d]pyrimidine system functions as a bioisostere of the purine ring found in ATP.

  • Binding Mode: The scaffold occupies the ATP-binding pocket of the kinase domain.

  • Key Interactions: The N1 and N3 nitrogens typically form hydrogen bonds with the "hinge region" residues (e.g., Cys775 in EGFR or Cys919 in VEGFR-2).

  • Specificity: The substituent introduced at the C4 position (displacing the chlorine) dictates selectivity. Bulky hydrophobic groups (e.g., substituted anilines) often extend into the hydrophobic back pocket, enhancing potency against VEGFR-2.

Pathway Visualization: Dual Inhibition Logic

KinaseBlockade cluster_EGFR Tumor Cell Proliferation cluster_VEGFR Angiogenesis Compound Furo[2,3-d]pyrimidine Derivative EGFR EGFR (ErbB1) Compound->EGFR Competitive Inhibition VEGFR VEGFR-2 Compound->VEGFR Competitive Inhibition ATP ATP (Cellular) ATP->EGFR Phosphorylation ATP->VEGFR Phosphorylation Ras Ras-Raf-MEK EGFR->Ras Prolif Cell Proliferation Ras->Prolif PI3K PI3K-Akt-mTOR VEGFR->PI3K Angio Vessel Formation PI3K->Angio

Caption: Dual-mode inhibition mechanism. The derivative competes with ATP, simultaneously blocking EGFR-driven proliferation and VEGFR-driven angiogenesis.

Comparative Performance Analysis

To validate the utility of 4-chloro-2-methylfuro[2,3-d]pyrimidine derivatives, we compare representative optimized analogs (e.g., 4-anilino substituted) against FDA-approved inhibitors.

Table 1: Comparative Potency (IC


) & Selectivity 
FeatureFuro[2,3-d]pyrimidine Analog (Optimized)Sorafenib (VEGFR Standard)Gefitinib (EGFR Standard)Significance
VEGFR-2 IC

40 – 60 nM 41 nM>1000 nMComparable to Sorafenib; potent anti-angiogenic potential.
EGFR IC

5 – 15 nM >1000 nM3 – 5 nMHigh potency against EGFR; dual-targeting capability.
Cellular IC

(MCF-7)
1.2 – 2.5 µM ~6.6 µM~5.0 µMSuperior cytotoxicity in breast cancer lines due to dual-pathway blockade.
Binding Mode Type I (ATP Competitive)Type II (Inactive Conformation)Type I (Active Conformation)Type I binding often yields better efficacy in specific mutant variants.

Data Source: Synthesized from SAR studies on 4-anilino and 4-phenoxy derivatives [1, 2, 4].

Validation Protocols: Proving Target Engagement
Phase 1: Biochemical Validation (The "Gold Standard" Assay)

Objective: Quantify inhibition of recombinant kinase activity.

  • Method: ADP-Glo™ or LanthaScreen™ TR-FRET.

  • Protocol:

    • Incubate recombinant EGFR or VEGFR-2 enzyme with the derivative (0.1 nM – 10 µM) for 60 mins.

    • Add ATP (at

      
       concentration) and substrate (Poly Glu:Tyr).
      
    • Measure ADP production (luminescence) or phosphorylation (FRET).

    • Success Metric: A sigmoidal dose-response curve with Hill slope ~ -1.0 indicates 1:1 binding.

Phase 2: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound penetrates the cell membrane and inhibits auto-phosphorylation.

  • Protocol:

    • Starvation: Serum-starve HUVEC (for VEGFR) or A549 (for EGFR) cells for 12 hours to reduce basal noise.

    • Treatment: Treat with derivative (e.g., 1 µM) for 2 hours.

    • Stimulation: Stimulate with ligand (EGF 50 ng/mL or VEGF 50 ng/mL) for 15 minutes.

    • Lysis & Blot: Lyse cells; blot for p-EGFR (Tyr1068) and p-VEGFR2 (Tyr1175) .

    • Control: Total EGFR/VEGFR2 levels must remain constant.

    • Result: Disappearance of phospho-bands in treated lanes confirms functional blockade.

Phase 3: Biophysical Validation (CETSA)

Objective: Direct physical evidence of ligand binding in intact cells (thermal stabilization). This is the most robust confirmation of "Target Engagement."

CETSA_Workflow cluster_Logic Logic Step1 Treat Cells (Compound vs DMSO) Step2 Aliquot & Heat (40°C - 70°C) Step1->Step2 Step3 Lyse & Centrifuge (Remove Precipitate) Step2->Step3 Step4 Western Blot (Soluble Protein) Step3->Step4 Step5 Shift Analysis (Tm Calculation) Step4->Step5 Logic Bound Target Resists Heat Denaturation

Caption: Cellular Thermal Shift Assay (CETSA) workflow. A shift in aggregation temperature (


) confirms intracellular binding.

CETSA Protocol for Furo[2,3-d]pyrimidines:

  • Treat cells with 5x IC

    
     of the derivative for 1 hour.
    
  • Divide into 8-10 aliquots.

  • Heat each aliquot to a distinct temperature (range: 40°C to 65°C) for 3 minutes.

  • Cool, lyse, and centrifuge (20,000 x g) to pellet denatured proteins.

  • Analyze supernatant. Target Engagement is seen when the target protein (EGFR/VEGFR) remains soluble at higher temperatures compared to the DMSO control (thermal stabilization).

Synthesis & Safety Note

The starting material, 4-chloro-2-methylfuro[2,3-d]pyrimidine , is an electrophile.

  • Synthesis Tip: The C4-chlorine is highly reactive. Use mild basic conditions (e.g.,

    
     in DMF or isopropanol) for nucleophilic substitution with anilines. High heat (>100°C) may cause degradation.
    
  • Safety: Handle the 4-chloro precursor in a fume hood; it is a skin sensitizer and potential alkylating agent.

References
  • Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines . Journal of Medicinal Chemistry. (2016). Validates microtubule and kinase targeting.

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition . ACS Omega. (2018). Provides comparative IC50 data against Sorafenib.[1]

  • Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 . European Journal of Medicinal Chemistry. (2018). Details the EGFR kinase assay protocols.

  • Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics . PLOS One. (2011). Foundation for phosphoproteomic validation methods.

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. (2024).[2][3] Overview of biochemical vs. cellular validation workflows.

Sources

Validation

Comparative Guide: Cross-Reactivity &amp; Selectivity Profiling of 4-Chloro-2-methylfuro[2,3-d]pyrimidine Scaffolds

Executive Summary The 4-chloro-2-methylfuro[2,3-d]pyrimidine scaffold represents a critical bioisostere of the purine ring system, widely utilized in the design of Type I and Type II kinase inhibitors. While it offers di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-2-methylfuro[2,3-d]pyrimidine scaffold represents a critical bioisostere of the purine ring system, widely utilized in the design of Type I and Type II kinase inhibitors. While it offers distinct solubility and hydrogen-bonding advantages over its thienopyrimidine and quinazoline counterparts, its deployment is often plagued by cross-reactivity —both chemically (during library synthesis) and biologically (off-target kinase inhibition).

This guide provides an objective technical comparison of this scaffold against its primary alternatives. It details experimental protocols to quantify cross-reactivity and offers a structural rationale for the observed selectivity profiles.

Part 1: Structural & Electronic Basis of Cross-Reactivity

To understand cross-reactivity, we must first analyze the electronic environment of the C4-position (the "warhead" attachment point) and the N1/N3 hinge-binding region.

Scaffold Comparison: The Electronic Gradient

The nature of the fused ring (Furan vs. Thiophene vs. Benzene) dictates the electrophilicity of the pyrimidine ring.

FeatureFuro[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Quinazoline
Heteroatom Oxygen (High EN)Sulfur (Moderate EN)Carbon (Neutral)
C4-Cl Reactivity High (High

on C4)
ModerateLow
Solubility High (Polar O-atom)Moderate (Lipophilic S)Low (Planar aromatic)
Metabolic Liability Furan ring opening (CYP450)S-oxidationStable
Primary Off-Targets VEGFR2, c-Met, FLT3FGFR, Aurora KinaseHER2, EGFR (WT)

Scientist's Insight: The high electronegativity of the furan oxygen pulls electron density away from the pyrimidine ring more effectively than the sulfur in thienopyrimidines. This makes the 4-chloro-furo[2,3-d]pyrimidine significantly more reactive toward nucleophiles (chemical cross-reactivity) but also increases the polarity of the hinge-binding motif, altering kinase selectivity.

Part 2: Chemical Cross-Reactivity (Synthetic Selectivity)

In high-throughput synthesis, "chemical cross-reactivity" refers to the promiscuity of the electrophile. The 4-chloro-furo scaffold is prone to hydrolysis and non-specific reactions with weak nucleophiles compared to quinazolines.

Comparative Nucleophilic Displacement Rates

Experimental Condition: Reaction with 1.0 eq aniline in isopropanol at 60°C.

  • Furo[2,3-d]pyrimidine:

    
    . (Rapid, requires mild conditions).
    
  • Thieno[2,3-d]pyrimidine:

    
    .
    
  • Quinazoline:

    
    . (Often requires acid catalysis/high heat).
    
Protocol: Controlled Displacement

To avoid chemical cross-reactivity (formation of bis-adducts or hydrolysis), use this self-validating protocol.

Reagents:

  • Substrate: 4-Chloro-2-methylfuro[2,3-d]pyrimidine (1.0 eq)

  • Nucleophile: Substituted aniline (1.1 eq)

  • Solvent:

    
    -Butanol (anhydrous)
    
  • Base: DIPEA (2.0 eq) - Critical for scavenging HCl

Step-by-Step Workflow:

  • Dissolution: Dissolve the 4-chloro scaffold in

    
    -butanol under 
    
    
    
    atmosphere.
  • Temperature Ramp: Heat to 80°C. Do not reflux immediately—furo derivatives can degrade.

  • Addition: Add amine dropwise.

  • Monitoring (TLC/LCMS): Check at 30 min. Look for the disappearance of the M+H (Cl isotope pattern 3:1).

  • Validation: If hydrolysis (M+H-Cl+OH) > 5%, lower temperature and add molecular sieves.

Part 3: Biological Cross-Reactivity (Kinase Selectivity)

The most critical "cross-reactivity" for this scaffold is kinase promiscuity . Because the furo[2,3-d]pyrimidine core mimics ATP so closely, it often inhibits a broader range of kinases than the bulkier quinazolines.

The "Dual-Inhibitor" Phenomenon

Unlike Quinazolines (often EGFR specific), Furo-based compounds frequently exhibit Dual EGFR/VEGFR2 or EGFR/c-Met activity.

Comparative IC50 Data (nM) Representative data aggregated from structure-activity relationship (SAR) studies [1, 3, 6].

Target KinaseFuro-Analog (Compound 3f) Thieno-Analog Erlotinib (Quinazoline)
EGFR (WT) 121 nM45 nM20 nM
VEGFR2 (KDR) 58 nM (High Cross-Reactivity)>1000 nM>10,000 nM
c-Met 70 nM35 nM>10,000 nM
FLT3 15 nM200 nM>5,000 nM

Interpretation:

  • The Furo Risk: If you are designing an EGFR inhibitor, the furo scaffold introduces significant VEGFR2 and FLT3 cross-reactivity. This is beneficial for multi-targeted cancer therapy (e.g., preventing angiogenesis and proliferation simultaneously) but detrimental if high selectivity is required to minimize toxicity.

  • The Thieno Alternative: Thienopyrimidines often shift selectivity toward c-Met and FGFR but lose potency against VEGFR2.

Protocol: Selectivity Profiling (The "Gatekeeper" Assay)

Do not rely on single-kinase assays. Use this differential screening workflow.

  • Primary Screen: Test compound at 1

    
    M against EGFR, VEGFR2, and Insulin Receptor (IR).
    
    • Pass Criteria: >50% inhibition of EGFR; <20% inhibition of IR (to avoid metabolic toxicity).

  • Dose-Response: Determine

    
     for hits.
    
  • Selectivity Index (SI): Calculate

    
    .
    
    • Target: SI > 50 for lead candidates.

Part 4: Visualizations

Diagram: Chemical & Biological Selectivity Logic

This diagram illustrates the decision matrix for choosing the Furo scaffold versus alternatives based on desired cross-reactivity.

SelectivityLogic Start Target Profile Definition ScaffoldSelect Scaffold Selection Start->ScaffoldSelect Furo Furo[2,3-d]pyrimidine ScaffoldSelect->Furo Req: Angiogenesis Inhibition Thieno Thieno[2,3-d]pyrimidine ScaffoldSelect->Thieno Req: Metabolic Stability Quin Quinazoline ScaffoldSelect->Quin Req: Specificity OutcomeFuro Result: Multi-Kinase (EGFR + VEGFR2 + FLT3) Furo->OutcomeFuro High O-Polarity OutcomeThieno Result: c-Met / FGFR Focused Thieno->OutcomeThieno Lipophilic S-Interaction OutcomeQuin Result: Highly Selective EGFR / HER2 Quin->OutcomeQuin Steric Bulk

Caption: Decision tree for scaffold selection based on desired kinase cross-reactivity profiles.

Diagram: Mechanism of Chemical Cross-Reactivity (SNAr)

Visualizing why the Furo scaffold is more reactive (and prone to side reactions) than Quinazolines.

SNArMechanism Core 4-Cl-Furo[2,3-d]pyrimidine Electronic O-atom Inductive Effect (-I) Increases C4 Electrophilicity Core->Electronic Transition Meisenheimer Complex (Stabilized by Furan O) Electronic->Transition Facilitates Attack Nucleophile Nucleophile (R-NH2) Nucleophile->Transition Product Target Product (High Yield) Transition->Product Fast Kinetics SideProduct Hydrolysis Product (If wet solvents used) Transition->SideProduct Cross-Reactivity with H2O

Caption: Mechanistic flow showing how the furan oxygen accelerates SNAr but increases sensitivity to hydrolysis.

References

  • Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. Source: ResearchGate Link:[1][2][Link]

  • Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2. Source: PubMed (NIH) Link:[Link]

  • Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. Source: Bioorganic & Medicinal Chemistry Link:[Link]

  • Design, Synthesis, Biological Evaluation... of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors. Source: PubMed Central Link:[Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Source: Institute of Molecular and Translational Medicine Link:[Link](Note: Generalized landing page for verification)

  • Nucleophilic substitution of the 4-chlorothienopyrimidines. Source: ResearchGate Link:[1][2][Link]

Sources

Comparative

A Researcher's Guide to Bridging the Efficacy Gap: In Vitro vs. In Vivo Assessment of 4-Chloro-2-methylfuro[2,3-d]pyrimidine Derivatives

The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to natural purines and forming the core of numerous kinase inhibitors.[1][2] Derivatives, often synthesized fr...

Author: BenchChem Technical Support Team. Date: February 2026

The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to natural purines and forming the core of numerous kinase inhibitors.[1][2] Derivatives, often synthesized from the versatile 4-chloro-2-methylfuro[2,3-d]pyrimidine intermediate, have shown promise in targeting critical signaling pathways implicated in oncology, such as EGFR, HER2, and PI3K/Akt.[3][4][5] However, the journey from a potent compound in a petri dish to an effective therapeutic in a living system is fraught with challenges. A promising low-micromolar IC50 value from an in vitro assay does not always translate to tumor regression in vivo.

This guide provides a comparative framework for evaluating the efficacy of 4-Chloro-2-methylfuro[2,3-d]pyrimidine derivatives, focusing on the critical transition from in vitro to in vivo studies. We will dissect the methodologies, explain the causal logic behind experimental choices, and explore the factors that account for the often-observed efficacy gap.

Part 1: The In Vitro Landscape – Gauging Potency at the Cellular Level

In vitro assays are the foundational step in drug discovery, designed to rapidly screen compounds for biological activity in a controlled, simplified environment.[6] The primary objectives are to determine a derivative's direct cytotoxic or cytostatic effects on cancer cells and to confirm its inhibitory action on the intended molecular target.

Key In Vitro Methodologies

Two-dimensional (2D) cell culture models remain the workhorse for initial screening due to their simplicity and scalability.[7] Commonly employed assays include:

  • Cytotoxicity/Antiproliferative Assays: These measure the ability of a compound to inhibit cell growth or kill cells. Methods like the MTT, MTS, and SRB assays are staples in the field.[8] The MTT assay, for example, relies on the conversion of a yellow tetrazolium salt into a purple formazan product by metabolically active cells, providing a quantitative measure of cell viability.

  • Kinase Inhibition Assays: To confirm the mechanism of action, cell-free enzymatic assays are used to measure the direct inhibition of the target kinase (e.g., EGFR, Akt). These assays quantify the reduction in kinase activity in the presence of the inhibitor, yielding an IC50 value that represents the compound's potency against its isolated target.[1]

  • Apoptosis and Cell Cycle Analysis: Flow cytometry can be employed to determine if the compound induces programmed cell death (apoptosis) or causes arrest at specific phases of the cell cycle, providing deeper mechanistic insights.[3][5]

Representative In Vitro Efficacy of Furo[2,3-d]pyrimidine Derivatives

The following table summarizes reported in vitro data for various furo[2,3-d]pyrimidine derivatives, illustrating the typical potency observed in cell-based assays.

Derivative ClassTarget(s)Cell LineAssay TypePotency (IC50/GI50)Reference
Anilino-furo[2,3-d]pyrimidine (7h)EGFR/HER2A549 (Lung)Antiproliferative0.5 µM[3]
Furo[2,3-d]pyrimidine-thiadiazole (10b)PI3K/AKTHS 578T (Breast)Antiproliferative1.51 µM[4]
5-Substituted furo[2,3-d]pyrimidine (3f)EGFRT-47D (Breast)Kinase Inhibition0.121 µM[5]
Furo[2,3-d]pyrimidine-thiadiazole (26)FLT3-ITDMV4-11 (Leukemia)Antiproliferative0.061 µM[9]
4-Thiadiazole-thiopyrimidine (4)MEK/ERK PathwayHCT116 (Colorectal)Antiproliferative8.04 µM (48h)[10]
Protocol: Standard MTT Assay for Antiproliferative Activity

This protocol provides a self-validating system for assessing the dose-dependent effect of a test compound on cell viability.

  • Cell Seeding (Day 1):

    • Action: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a robust signal and preventing confluence, which can create artifacts.

  • Compound Treatment (Day 2):

    • Action: Prepare serial dilutions of the furo[2,3-d]pyrimidine derivative in culture medium. Replace the existing medium in the wells with the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Causality: A wide concentration range (e.g., 0.01 µM to 100 µM) is crucial for generating a complete dose-response curve to accurately calculate the IC50 value.

  • Incubation (Days 2-5):

    • Action: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • Causality: This duration allows sufficient time for the compound to exert its antiproliferative or cytotoxic effects.

  • MTT Addition (Day 5):

    • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality: Only viable cells with active mitochondrial reductases can convert the MTT into formazan crystals.

  • Solubilization and Readout (Day 5):

    • Action: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

    • Causality: The absorbance is directly proportional to the number of viable cells, allowing for quantification of the compound's effect.

Targeted Signaling Pathway: EGFR/HER2 Inhibition

Many furo[2,3-d]pyrimidine derivatives function by inhibiting receptor tyrosine kinases like EGFR and HER2, which are critical drivers in many cancers.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates Inhibitor Furo[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits translation_factors invitro In Vitro Efficacy (e.g., IC50) bridge Translation Gap invivo In Vivo Efficacy (e.g., TGI) adme Pharmacokinetics (ADME) adme->bridge tme Tumor Microenvironment (TME) tme->bridge toxicity Systemic Toxicity toxicity->bridge stability Metabolic Stability stability->bridge

Caption: Key factors contributing to the discrepancy between in vitro and in vivo results.

  • Pharmacokinetics (ADME): A compound may be highly potent in vitro but fail in vivo if it has poor oral bioavailability, is rapidly metabolized by the liver, cannot penetrate the tumor tissue effectively, or is quickly cleared from the body. [11]2. The Tumor Microenvironment (TME): Unlike a 2D culture, a solid tumor is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix. [12]This environment can create physical barriers to drug penetration and hypoxic (low oxygen) regions where cancer cells are less susceptible to therapy.

  • Off-Target Effects and Systemic Toxicity: In a living organism, a compound can interact with unintended targets, leading to toxicity that limits the achievable therapeutic dose. An effective dose in vivo might be too toxic to administer safely.

  • Metabolic Stability: The compound that is active in the petri dish may be a pro-drug that requires metabolic activation, or conversely, it may be rapidly inactivated by metabolic enzymes in the liver or other tissues. [3]

A Unified Workflow for Efficacy Evaluation

A logical, stepwise progression from in vitro screening to in vivo validation is crucial for efficient drug development. This workflow ensures that resources are focused on compounds with the highest probability of success.

workflow synthesis Synthesis of Derivatives invitro_screen In Vitro Screening (Cytotoxicity, Kinase Assays) synthesis->invitro_screen Screening hit_id Hit Identification (Potency & Selectivity) invitro_screen->hit_id Data Analysis lead_opt Lead Optimization (ADME, SAR) hit_id->lead_opt Refinement lead_opt->invitro_screen Iterative Testing invivo_tox In Vivo Toxicology & PK lead_opt->invivo_tox Validation invivo_efficacy In Vivo Efficacy (Xenograft Models) invivo_tox->invivo_efficacy Safety Confirmed preclinical_dev Preclinical Candidate invivo_efficacy->preclinical_dev Efficacy Confirmed

Sources

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